molecular formula C9H7BrF2O2 B175735 Ethyl 2-bromo-4,5-difluorobenzoate CAS No. 144267-97-0

Ethyl 2-bromo-4,5-difluorobenzoate

Cat. No.: B175735
CAS No.: 144267-97-0
M. Wt: 265.05 g/mol
InChI Key: JPLCUBDTWNDHCL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H7BrF2O2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLCUBDTWNDHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015333
Record name Ethyl 2-bromo-4,5-difluorobenzoate
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Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144267-97-0
Record name Ethyl 2-bromo-4,5-difluorobenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-bromo-4,5-difluorobenzoate
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Foundational & Exploratory

Technical Guide: Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144267-97-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromo-4,5-difluorobenzoate, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. The strategic placement of bromo and fluoro substituents on the benzene ring makes it a versatile building block for introducing this moiety into larger, more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 144267-97-0[1][2]
Molecular Formula C₉H₇BrF₂O₂[1]
Molecular Weight 265.05 g/mol [1]
Predicted Density 1.573 ± 0.06 g/cm³[1]
Predicted Boiling Point 266.6 ± 40.0 °C[1]
Appearance Not specified (typically a liquid or low-melting solid)
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. A general and robust method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of aromatic carboxylic acids.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-bromo-4,5-difluorobenzoic acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux (4-12h) Reactants->Reflux Evaporation Remove excess Ethanol Reflux->Evaporation Extraction Dissolve in CH₂Cl₂ Evaporation->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Final_Product Ethyl 2-bromo-4,5- difluorobenzoate Solvent_Removal->Final_Product

Synthesis and Purification Workflow

Expected Analytical Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.4Triplet3H-CH₃
~ 4.4Quartet2H-OCH₂-
~ 7.5 - 7.9Multiplet2HAromatic-H
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the ethyl carbons.

Predicted Chemical Shift (δ, ppm)Assignment
~ 14-CH₃
~ 62-OCH₂-
~ 110 - 160Aromatic carbons (C-Br, C-F, C-H, C-CO)
~ 165C=O (ester)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds.

Predicted Wavenumber (cm⁻¹)Bond
~ 1720 - 1740C=O (ester) stretch
~ 1200 - 1300C-O stretch
~ 1000 - 1200C-F stretch
~ 2900 - 3000C-H (aliphatic) stretch
~ 3000 - 3100C-H (aromatic) stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and the bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident for bromine-containing fragments.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromo substituent allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluoro groups can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs). This compound is particularly useful in the synthesis of inhibitors and agonists for various biological targets.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₇BrF₂O₂[1][2][3]
Molecular Weight 265.05 g/mol [1][2][3]
CAS Number 144267-97-0[1][2][3]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 266.6 ± 40.0 °C (Predicted)[3]
Density 1.573 ± 0.06 g/cm³ (Predicted)[3]
Melting Point Not available
Refractive Index Not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds such as ethyl 2-bromobenzoate and ethyl 4-bromobenzoate, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbon-fluorine couplings will be a key feature of the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (265.05 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. The most common method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol. The ethanol acts as both a reagent and a solvent.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-bromo-4,5-difluorobenzoic acid + Ethanol Catalyst H₂SO₄ (cat.) Reflux Reflux Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purification (Distillation/Chromatography) Dry->Purify Product This compound Purify->Product

Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromo and fluoro substituents provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Intermediate for GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4][5] Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones. 2-Bromo-4,5-difluorobenzoic acid, the precursor to the title compound, is a key building block in the synthesis of potent GPR119 agonists.[6][7] The ethyl ester derivative can be readily converted to amides or other functional groups necessary for binding to the GPR119 receptor.

GPR119_Signaling cluster_synthesis Synthesis cluster_signaling Signaling Pathway Intermediate This compound GPR119_Agonist GPR119 Agonist Intermediate->GPR119_Agonist Synthetic Steps GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds to AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes NaV17_Inhibitor_Logic cluster_synthesis_nav Synthesis cluster_action Mechanism of Action Intermediate_Nav This compound NaV17_Inhibitor NaV1.7 Inhibitor Intermediate_Nav->NaV17_Inhibitor Synthetic Elaboration NaV17_Channel NaV1.7 Channel NaV17_Inhibitor->NaV17_Channel blocks Analgesia Analgesia NaV17_Inhibitor->Analgesia leads to Pain_Signal Pain Signal Transmission NaV17_Channel->Pain_Signal mediates

References

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic placement of bromo and fluoro substituents on the benzene ring allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromo group at position 2, two fluoro groups at positions 4 and 5, and an ethyl ester group at position 1.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.

PropertyValueReference
Molecular Formula C₉H₇BrF₂O₂[1][2]
Molar Mass 265.05 g/mol [1][2]
CAS Number 144267-97-0[1][2]
Appearance Colorless to light yellow liquid (Predicted)[3]
Boiling Point 266.6 ± 40.0 °C (Predicted)[2]
Density 1.573 ± 0.06 g/cm³ (Predicted)[2]
SMILES CCOC(=O)C1=CC(=C(C=C1Br)F)F[4]
InChI InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3[4]

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid.

Diagram: Synthesis Pathway of this compound

G A 2-bromo-4,5-difluorobenzoic acid D This compound A->D Esterification B Ethanol B->D C Acid Catalyst (e.g., H2SO4) C->D

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-bromo-4,5-difluorobenzoic acid

The precursor, 2-bromo-4,5-difluorobenzoic acid, can be synthesized from 2,4-difluorobenzoic acid. A typical procedure involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in the presence of a strong acid.

Materials:

  • 2,4-difluorobenzoic acid

  • Brominating reagent (e.g., N-Bromosuccinimide)

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture.

  • Slowly add the brominating reagent to the solution while maintaining a low temperature.

  • Allow the reaction to proceed for several hours at a controlled temperature.

  • Quench the reaction by carefully adding it to ice water.

  • Filter the crude product and wash it with water.

  • For purification, the crude product can be esterified by refluxing with ethanol in the presence of an acid catalyst.

  • The resulting ester is then purified by distillation.

  • Finally, the purified ester is hydrolyzed using an aqueous base (e.g., sodium hydroxide), followed by acidification with hydrochloric acid to yield high-purity 5-bromo-2,4-difluorobenzoic acid[5].

Experimental Protocol: Esterification to this compound

The following is a general procedure for the Fischer esterification of 2-bromo-4,5-difluorobenzoic acid.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC)[6].

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Characteristics
¹H NMR Signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and two aromatic protons (doublets or doublet of doublets in the range of 7.0-8.0 ppm).
¹³C NMR Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the aromatic carbons, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.
IR (Infrared) A strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and absorption bands characteristic of the aromatic ring and C-Br and C-F bonds.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns including the loss of the ethoxy group and bromine atom.

Applications in Drug Development

The precursor, 2-bromo-4,5-difluorobenzoic acid, is a key intermediate in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, highlighting its importance in modern drug discovery. The ethyl ester, this compound, serves as a crucial building block for introducing the 2-bromo-4,5-difluorobenzoyl moiety into larger, more complex molecules with potential therapeutic applications. The presence of the bromo and fluoro groups provides handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Diagram: Role in Medicinal Chemistry

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->B C Nucleophilic Aromatic Substitution A->C D Diverse Functionalized Molecules B->D C->D E Lead Compounds in Drug Discovery D->E

Caption: Potential synthetic transformations and applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its unique substitution pattern offers multiple avenues for the creation of novel and complex molecules. This guide provides a foundational understanding of its structure, properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop new and innovative therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-bromo-4,5-difluorobenzoate, a key chemical intermediate in pharmaceutical synthesis. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, particularly GPR119 agonists.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its molecular structure, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 265.05 g/mol [1][2]
Molecular Formula C₉H₇BrF₂O₂[1][2]
CAS Number 144267-97-0[1][2]
Predicted Density 1.573 ± 0.06 g/cm³[1]
Predicted Boiling Point 266.6 ± 40.0 °C[1]
Precursor Melting Point 118-122 °C (for 2-bromo-4,5-difluorobenzoic acid)[3]

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Objective: To synthesize this compound from 2-bromo-4,5-difluorobenzoic acid and ethanol.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,5-difluorobenzoic acid (1.0 equivalent). Add a large excess of anhydrous ethanol (20-40 equivalents), which serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization: The final product should be characterized by analytical techniques such as NMR, HPLC, and LC-MS to confirm its identity and purity[4].

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.

The workflow for the synthesis of a GPR119 agonist often begins with a substituted benzoic acid derivative like this compound. The bromo- and fluoro-substituents provide handles for further chemical modifications and coupling reactions to build the more complex final drug molecule.

GPR119_Agonist_Synthesis_Workflow cluster_start Starting Materials A 2-bromo-4,5-difluorobenzoic acid C Ethyl 2-bromo-4,5- difluorobenzoate A->C Fischer Esterification B Ethanol B->C D Multi-step Chemical Modifications C->D Coupling Reactions & Functionalization E GPR119 Agonist (Final Product) D->E

Synthesis workflow for a GPR119 agonist.

GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response ↑ Insulin Secretion (β-cell) ↑ GLP-1 Secretion (L-cell) PKA->Response Leads to

GPR119 signaling pathway upon agonist binding.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4,5-difluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation via the esterification of 2-bromo-4,5-difluorobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound, with its strategic placement of bromo and fluoro substituents, is a valuable intermediate for the synthesis of complex organic molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the difluorinated benzene ring offers a unique electronic environment.

This guide details the synthesis of this compound from the commercially available 2-bromo-4,5-difluorobenzoic acid.

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis_Pathway 2-bromo-4,5-difluorobenzoic_acid 2-bromo-4,5-difluorobenzoic acid Ethyl_2-bromo-4,5-difluorobenzoate This compound 2-bromo-4,5-difluorobenzoic_acid->Ethyl_2-bromo-4,5-difluorobenzoate Esterification Ethanol Ethanol Ethanol->Ethyl_2-bromo-4,5-difluorobenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ethyl_2-bromo-4,5-difluorobenzoate Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine 2-bromo-4,5-difluorobenzoic acid, ethanol, and sulfuric acid Reflux Heat to reflux for 4-6 hours Reactants->Reflux Quench Cool and add to cold water Reflux->Quench Extraction Extract with diethyl ether Quench->Extraction Wash_Bicarb Wash with NaHCO3 solution Extraction->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purify Purify by vacuum distillation or column chromatography Concentration->Purify Final_Product This compound Purify->Final_Product

An In-depth Technical Guide to the Safety of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a manufacturer's official Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on publicly available data, which for this specific compound is limited. For all laboratory and handling procedures, it is imperative to consult a comprehensive and current SDS provided by the supplier and to adhere to all institutional and regulatory safety protocols.

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a halogenated aromatic ester with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its fluorinated and brominated benzene ring structure makes it a valuable building block for introducing these moieties into larger molecules. This guide provides a summary of the available safety and handling information for this compound, intended to assist researchers and professionals in its safe use.

Chemical and Physical Properties

PropertyValueSource
CAS Number 144267-97-0[1][2][3][4][5]
Molecular Formula C₉H₇BrF₂O₂[1][2][3][4][5]
Molecular Weight 265.05 g/mol [1][2]
Predicted Density 1.573 ± 0.06 g/cm³[1]
Predicted Boiling Point 266.6 ± 40.0 °C[1]
Purity ≥ 95%[6]

Hazard Identification and Classification

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available from major suppliers. However, safety data for the parent compound, 2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7), can provide valuable insights into the potential hazards of its ethyl ester derivative.[7] Based on this related compound, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[7]

Precautionary Statements: [7]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental protocols for the determination of the safety parameters of this compound are not available in the reviewed literature. Standardized OECD or EPA guidelines for chemical safety testing would typically be employed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.

Safe Handling and Storage Workflow

The following workflow outlines the general procedures for the safe handling and storage of this compound, based on best practices for handling similar chemical compounds.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste prep1 Consult SDS and Conduct Risk Assessment prep2 Prepare Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/Dispense in Ventilated Enclosure prep3->handle1 handle2 Avoid Inhalation of Vapors and Direct Contact handle1->handle2 handle3 Use Spark-Proof Tools and Ground Equipment (if flammable) handle2->handle3 cleanup1 Contain Spill with Inert Absorbent Material handle2->cleanup1 Spill Occurs store1 Store in a Tightly Closed, Properly Labeled Container handle3->store1 store2 Keep in a Cool, Dry, Well-Ventilated Area store1->store2 store3 Store Away from Incompatible Materials store2->store3 cleanup2 Collect and Place in Sealed Container for Disposal cleanup1->cleanup2 cleanup3 Dispose of Waste According to Local Regulations cleanup2->cleanup3 cluster_ppe Recommended Personal Protective Equipment ppe_center This compound Handling eye Eye Protection (Safety glasses with side-shields or goggles) ppe_center->eye skin Skin Protection (Chemical-resistant gloves, lab coat) ppe_center->skin respiratory Respiratory Protection (Use in a fume hood or with appropriate respirator) ppe_center->respiratory

References

Ethyl 2-bromo-4,5-difluorobenzoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for this compound (CAS No. 144267-97-0). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for acquiring such spectral data are also detailed.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related molecules such as ethyl 2-bromobenzoate, ethyl 4-bromobenzoate, and various fluorinated and brominated aromatic compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet of doublets (dd)1HAr-H
~7.2 - 7.4Doublet of doublets (dd)1HAr-H
4.41Quartet (q)2H-O-CH₂ -CH₃
1.40Triplet (t)3H-O-CH₂-CH₃

Note: The aromatic protons will exhibit splitting due to coupling with adjacent fluorine atoms and each other.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~164C =O
~150 (d)C -F
~148 (d)C -F
~125 (d)Ar-C
~120 (d)Ar-C
~118C -Br
~115 (d)Ar-C
62.5-O-C H₂-CH₃
14.2-O-CH₂-C H₃

Note: Carbons attached to fluorine will appear as doublets due to C-F coupling.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch
~700MediumC-Br stretch
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

m/zRelative IntensityAssignment
264/266High[M]⁺ (Molecular ion peak, bromine isotope pattern)
219/221Medium[M - OCH₂CH₃]⁺
186/188Medium[M - COOCH₂CH₃]⁺
107Medium[C₆H₂F₂]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to acquire the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat liquid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[2]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3] In EI, a beam of electrons bombards the gaseous sample molecules, leading to ionization and fragmentation.[2][3]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_output Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Spectral Interpretation NMR_Data->Analysis FTIR_Data->Analysis MS_Data->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Navigating the Acquisition and Application of Ethyl 2-bromo-4,5-difluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-bromo-4,5-difluorobenzoate, a key fluorinated building block in modern medicinal chemistry, presents both opportunities and challenges for researchers in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, synthetic protocols, and its role as a precursor in the synthesis of pharmacologically active agents.

Commercial Availability

This compound (CAS No. 144267-97-0) is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting procurement decisions for research and development laboratories. A summary of offerings from prominent suppliers is detailed below.

SupplierPurityAvailable Quantities
Aladdin>95%1g, 5g, 25g
BLD Pharm>97%1g, 5g, 10g, 25g
Appchem>98%Custom quantities available upon request
Laibo Chem>97%25g, bulk inquiries welcome

Note: Pricing and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathway and Experimental Protocol

The principal synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, with ethanol in the presence of an acid catalyst.

General Synthetic Pathway

G cluster_0 Synthesis of this compound 2_bromo_4_5_difluorobenzoic_acid 2-bromo-4,5-difluorobenzoic acid Reaction Fischer Esterification 2_bromo_4_5_difluorobenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Ethyl_2_bromo_4_5_difluorobenzoate This compound Reaction->Ethyl_2_bromo_4_5_difluorobenzoate Water Water (byproduct) Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,5-difluorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (20-30 eq).

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine and fluorine atoms on the benzene ring provides handles for further chemical modifications, such as cross-coupling reactions, which are instrumental in building molecular complexity.

The precursor, 2-bromo-4,5-difluorobenzoic acid, is a known building block in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, which are targets for the treatment of metabolic disorders and pain, respectively.[1] The ethyl ester derivative is a more lipophilic and often more reactive synthon for certain synthetic transformations, making it a preferred starting material in some multi-step synthetic campaigns.

Procurement and Synthesis Workflow

G cluster_0 Procurement and Synthesis Workflow Identify_Need Identify Need for Ethyl 2-bromo-4,5-difluorobenzoate Supplier_Search Search for Suppliers Identify_Need->Supplier_Search Request_Quotes Request Quotes & Purity Information Supplier_Search->Request_Quotes Select_Supplier Select Supplier Request_Quotes->Select_Supplier Place_Order Place Order Select_Supplier->Place_Order Receive_and_QC Receive & Quality Control Place_Order->Receive_and_QC Proceed_to_Synthesis Proceed to Synthesis Receive_and_QC->Proceed_to_Synthesis

Caption: A typical workflow for the procurement and utilization of a specialty chemical.

Conclusion

This compound is a commercially accessible and synthetically versatile building block crucial for the advancement of pharmaceutical research. Understanding its procurement landscape and synthetic methodologies is essential for researchers aiming to leverage its unique chemical properties in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding to facilitate its effective integration into drug discovery programs.

References

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Technical Guide to Commercial Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the quality and consistency of starting materials are paramount. Ethyl 2-bromo-4,5-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the purity and specifications of the commercial-grade material, alongside detailed experimental methodologies for its analysis.

Commercial Specifications: A Comparative Overview

Commercial this compound is typically available at high purity levels, essential for its use in regulated pharmaceutical manufacturing. While specifications can vary between suppliers, a general summary of expected values is presented below. It is crucial for users to always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

Table 1: Typical Commercial Specifications for this compound

ParameterTypical SpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Assay (Purity) ≥ 98.0% (by GC or HPLC)Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Identification Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace Gas Chromatography (HS-GC)
Individual Impurity ≤ 0.5%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Total Impurities ≤ 1.5%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Potential Impurity Profile

Understanding the potential impurities is critical for developing robust analytical methods and for process control. The primary impurities in commercial this compound often stem from the manufacturing process.

Table 2: Potential Impurities in Commercial this compound

Impurity NameStructureOrigin
2-Bromo-4,5-difluorobenzoic acidUnreacted starting material from the esterification process.
Isomeric Ethyl bromodifluorobenzoatesBy-products from the bromination of the difluorobenzoic acid precursor.
EthanolResidual solvent from the esterification reaction.
Other organic synthesis-related impuritiesVariesBy-products from the synthesis of precursors or side reactions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to assess the quality of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and impurity profile of volatile compounds like this compound.

Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Acetonitrile or Dichloromethane.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of diluent.

  • Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful alternative for purity analysis, particularly for identifying non-volatile impurities.

Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 65 35
    20 10 90
    25 10 90
    25.1 65 35

    | 30 | 65 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent.

  • Quantification: The percentage purity is calculated using an external standard or by area normalization.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous identification and structural elucidation of the molecule.

Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Expected Chemical Shifts (δ):

      • ~1.4 ppm (triplet, 3H, -CH₂CH₃ )

      • ~4.4 ppm (quartet, 2H, -CH₂ CH₃)

      • ~7.4-7.8 ppm (multiplets, 2H, Ar-H )

  • ¹³C NMR:

    • Expected Chemical Shifts (δ):

      • ~14 ppm (-CH₂C H₃)

      • ~62 ppm (-C H₂CH₃)

      • Aromatic carbons (with C-F couplings)

      • ~163 ppm (C =O)

Synthesis and Purification Workflow

A general understanding of the synthesis and purification process provides context for the potential impurity profile.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 2-Bromo-4,5-difluorobenzoic Acid D Fischer Esterification A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization (e.g., NaHCO₃ solution) D->E Crude Reaction Mixture F Extraction with Organic Solvent E->F G Washing and Drying F->G H Distillation under Reduced Pressure G->H I Chromatography (optional) H->I J Final Product: this compound I->J

Caption: A typical workflow for the synthesis and purification of this compound.

Quality Control Logic

A robust quality control process is essential to ensure the consistent quality of each batch of this compound.

G Quality Control Workflow A Incoming Raw Material Testing (2-Bromo-4,5-difluorobenzoic acid, Ethanol) B In-Process Control (IPC) (Monitoring reaction completion) A->B C Crude Product Analysis B->C D Final Product Testing C->D E Purity (GC/HPLC) D->E F Identification (NMR, MS) D->F G Water Content (Karl Fischer) D->G H Residual Solvents (HS-GC) D->H I Certificate of Analysis (CoA) Generation E->I F->I G->I H->I J Release to Market I->J

Caption: A logical flow diagram illustrating the key stages of quality control for commercial this compound.

This guide serves as a foundational resource for professionals working with this compound. By understanding the typical specifications, potential impurities, and the analytical methods used for its characterization, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their drug discovery and development endeavors.

Reactivity of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure incorporates several key features that contribute to its diverse reactivity: a reactive carbon-bromine bond, an electron-withdrawing ethyl ester group, and two fluorine atoms on the aromatic ring. These fluorine substituents can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex and biologically active compounds.

This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic preparations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. The electron-withdrawing nature of the ethyl ester and the fluorine atoms activates the aryl bromide towards oxidative addition in palladium-catalyzed processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction enables the formation of biaryl structures through the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1]

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Cyanophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8012~85-95 (estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane10016~80-90 (estimated)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)908>90 (estimated)

Note: The yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides, as specific data for this compound is not widely published.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln Pd0->OxAdd Ar-Br Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')Ln OxAdd->Transmetalation Ar'B(OH)2 Base Transmetalation->Pd0 Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination ArBr This compound ArBOH2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]

Quantitative Data for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THF606~80-90 (estimated)
4-EthynylanisolePd(OAc)₂ (1)CuI (2)i-Pr₂NH (3)Toluene708~75-85 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)DMF5012>90 (estimated)

Note: The yields are estimated based on typical Sonogashira reactions of similar aryl bromides.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous THF, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 6 hours, or until completion is indicated by TLC.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd_Pd Ar-Pd(II)-Br Pd0->OxAdd_Pd Ar-Br Transmetalation_Pd Ar-Pd(II)-C≡CR OxAdd_Pd->Transmetalation_Pd Cu-C≡CR Transmetalation_Pd->Pd0 Product_Pd Ar-C≡CR Transmetalation_Pd->Product_Pd Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR CuAcetylide->CuX Transmetalation to Pd Alkyne->CuAcetylide Base ArBr_node Ethyl 2-bromo-4,5- difluorobenzoate Alkyne_node Terminal Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.[4]

Quantitative Data for Buchwald-Hartwig Amination

AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10018~80-95 (estimated)
PiperidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2)1,4-Dioxane11024~70-85 (estimated)
AnilinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Toluene9016~85-95 (estimated)

Note: The yields are estimated based on typical Buchwald-Hartwig aminations of similar aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add the amine and degassed anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br)Ln Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Ar-Pd(II)(HNR'R''))Br OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)-NR'R'') AmineCoord->Deprotonation Base Deprotonation->Pd0 Product Aryl Amine (Ar-NR'R'') Deprotonation->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[5]

Quantitative Data for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF12024~70-80 (estimated)
StyrenePd(PPh₃)₄ (3)-K₂CO₃ (2)NMP14016~60-75 (estimated)
Ethyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)1,4-Dioxane11012~75-85 (estimated)

Note: The yields are estimated based on typical Heck reactions of similar aryl bromides.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction to 120 °C for 24 hours.

  • Cool to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br Pd0->OxAdd Ar-Br AlkeneIns Alkene Insertion OxAdd->AlkeneIns Alkene BetaHydride β-Hydride Elimination AlkeneIns->BetaHydride Syn-addition BetaHydride->Pd0 Base Product Substituted Alkene BetaHydride->Product

Caption: Catalytic cycle of the Heck reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O, C-N, and C-S bonds. For this compound, this reaction is particularly useful for the synthesis of diaryl ethers by coupling with phenols.[6]

Experimental Protocol: Ullmann Condensation

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound, phenol, CuI, and K₂CO₃.

  • Add anhydrous DMF and heat the mixture to 140-160 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC.

  • Cool to room temperature and pour into water.

  • Extract with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring of this compound can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing ester group in the ortho position activates the ring for this type of reaction.

General Reaction Scheme: The reaction typically proceeds with strong nucleophiles such as alkoxides, thiolates, or amines at elevated temperatures. The fluorine atom para to the ester group is expected to be more reactive than the one in the meta position due to better stabilization of the Meisenheimer intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

  • Cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with water and brine, and dry over MgSO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Grignard Reagent Formation

The bromine atom of this compound can undergo oxidative addition to magnesium to form a Grignard reagent. However, the presence of the ester functionality can complicate this reaction, as the newly formed Grignard reagent can react with the ester group of another molecule.[7] To circumvent this, the reaction is typically carried out at low temperatures or by using activated magnesium.[7]

Experimental Protocol: Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous THF

  • This compound (1.0 equiv)

  • Electrophile (e.g., benzaldehyde, 1.0 equiv)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, and dry over MgSO₄.

  • Concentrate the solvent and purify the product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reactions described in this guide.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for a typical synthetic reaction.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its utility stems from the presence of a versatile bromine atom, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, and the activating effect of the ester and fluorine substituents. This guide provides a foundational understanding of its reactivity, along with practical experimental protocols and representative data to aid researchers in the design and execution of novel synthetic routes. Further optimization of the provided conditions may be necessary to achieve optimal results for specific substrate combinations.

References

The Synthetic Versatility of Ethyl 2-bromo-4,5-difluorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4,5-difluorobenzoate is a key fluorinated building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules. The strategic placement of bromine and fluorine atoms, combined with the ethyl ester functionality, provides multiple reaction sites for derivatization. This technical guide explores the core applications of this compound, with a focus on its utility in transition-metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds, which are pivotal in the fields of medicinal chemistry and materials science. This document provides a summary of quantitative data, detailed experimental protocols for key transformations, and visual diagrams of synthetic pathways to serve as a comprehensive resource for researchers.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, with its difluorinated benzene ring, is a valuable starting material for introducing these desirable features. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions, while the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or participate in other transformations. Its precursor, 2-Bromo-4,5-difluorobenzoic acid, is a pivotal intermediate in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, highlighting the importance of this structural motif in drug discovery.[1]

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, via Fischer esterification. This reaction is generally high-yielding and proceeds under acidic conditions.

Experimental Protocol: Fischer Esterification

To a solution of 2-bromo-4,5-difluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is added. The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to afford this compound, which can be further purified by column chromatography if necessary.

Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryls, substituted styrenes, and anilines, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a variety of arylboronic acids or esters to generate substituted biphenyl compounds.

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This reaction is crucial for the synthesis of many biologically active compounds.

A reaction flask is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq) under an inert atmosphere. Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated to 80-110 °C for 2-24 hours until the starting material is consumed. The mixture is then cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. These products are valuable intermediates in organic synthesis and can be found in various functional materials.

To a solution of this compound (1.0 eq) in a solvent such as THF or DMF under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a terminal alkyne (1.1-1.5 eq) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature to 60 °C for 2-12 hours. Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction enables the formation of C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene, yielding substituted alkenes.

A mixture of this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated to 80-140 °C for 12-48 hours in a sealed tube. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography provides the desired substituted alkene.

Synthesis of Heterocyclic Compounds: Quinazolinones

This compound is a valuable precursor for the synthesis of various heterocyclic systems. One notable application is in the construction of quinazolinone scaffolds, which are prevalent in many medicinally important molecules. A common strategy involves the initial conversion of the bromo-benzoate to the corresponding anthranilic acid derivative, followed by cyclization.

Synthetic Pathway to Quinazolinones

A plausible synthetic route begins with the Buchwald-Hartwig amination of this compound with a suitable amine, followed by hydrolysis of the ester to the carboxylic acid. This intermediate can then undergo cyclization with a one-carbon source, such as formamide or an orthoester, to furnish the quinazolinone core.

G A This compound B Buchwald-Hartwig Amination (e.g., with R-NH2) A->B Pd catalyst, ligand, base C Ethyl 2-amino-4,5-difluorobenzoate Derivative B->C D Ester Hydrolysis C->D e.g., LiOH, H2O E 2-Amino-4,5-difluorobenzoic Acid Derivative D->E F Cyclization (e.g., with formamide) E->F G Substituted Quinazolinone F->G

Caption: General workflow for the synthesis of substituted quinazolinones.

Data Summary

The following table summarizes representative reaction conditions and yields for the key transformations of aryl bromides, providing a reference for the expected outcomes with this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene1002-2470-90
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-602-1280-95
Heck StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001285-95

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its utility in a range of robust and high-yielding cross-coupling reactions, coupled with its potential for elaboration into complex heterocyclic systems, makes it an attractive starting material for the discovery and development of new pharmaceuticals and functional materials. The experimental protocols and synthetic pathways outlined in this guide are intended to facilitate its application in diverse research and development settings.

Visualized Synthetic Pathways

The following diagrams illustrate the logical relationships in the key applications of this compound.

Suzuki_Pathway start This compound product Ethyl 2-aryl-4,5-difluorobenzoate start->product Suzuki Coupling reagent Arylboronic Acid (Ar-B(OH)2) reagent->product conditions Pd Catalyst Base conditions->product

Caption: Suzuki-Miyaura coupling pathway.

Buchwald_Hartwig_Pathway start This compound product Ethyl 2-(dialkylamino)-4,5-difluorobenzoate start->product Buchwald-Hartwig Amination reagent Amine (R1R2NH) reagent->product conditions Pd Catalyst Ligand Base conditions->product

Caption: Buchwald-Hartwig amination pathway.

Sonogashira_Pathway start This compound product Ethyl 2-(alkynyl)-4,5-difluorobenzoate start->product Sonogashira Coupling reagent Terminal Alkyne (R-C≡CH) reagent->product conditions Pd Catalyst Cu(I) Co-catalyst Base conditions->product

References

The Pivotal Role of Ethyl 2-bromo-4,5-difluorobenzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4,5-difluorobenzoate has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both bromine and difluoro functional groups on a benzoate scaffold, offers medicinal chemists a versatile platform for constructing novel therapeutics. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this important intermediate, with a focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and related metabolic disorders.

Physicochemical Properties and Spectroscopic Data

This compound is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . A summary of its key identifiers and reported data is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
CAS Number 144267-97-0
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Appearance White to off-white solid
Purity ≥98%

Note: Spectroscopic data (NMR, IR, MS) should be referenced from specific batch analyses.

Synthesis of this compound

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. This reaction is typically carried out using standard esterification methods. A representative experimental protocol is provided below.

Experimental Protocol: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-bromo-4,5-difluorobenzoic acid (1.0 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data: While a specific yield for this exact transformation is not readily available in the searched literature, similar esterifications of halogenated benzoic acids report yields in the range of 60-80%, depending on the scale and purification method. For instance, the esterification of 5-bromo-2,4-difluorobenzoic acid with methanol using thionyl chloride yielded the corresponding methyl ester in 62.3% yield.

dot

Synthesis_of_Ethyl_2_bromo_4_5_difluorobenzoate start 2-bromo-4,5-difluorobenzoic acid product This compound start->product reagents Ethanol (EtOH) Sulfuric Acid (H₂SO₄, cat.)

Caption: Synthesis of this compound.

Application as a Pharmaceutical Intermediate: Synthesis of a GPR119 Agonist Intermediate

This compound is a key intermediate in the synthesis of GPR119 agonists, a class of drugs investigated for the treatment of type 2 diabetes. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce molecular complexity. A critical application is in the synthesis of precursors for drugs like GSK1292263.

The GPR119 Signaling Pathway

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation by an agonist initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[2][3] This, in turn, stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, both of which contribute to improved glucose homeostasis.[1][2]

dot

GPR119_Signaling_Pathway agonist GPR119 Agonist gpr119 GPR119 Receptor agonist->gpr119 Binds to gs Gαs Protein gpr119->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates glp1 GLP-1 Secretion (Intestinal L-cells) pka->glp1 Stimulates insulin Insulin Secretion (Pancreatic β-cells) pka->insulin Stimulates

Caption: GPR119 signaling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many GPR119 agonists, using this compound as a starting material.

Objective: To synthesize a biaryl compound from this compound and a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., [4-(methylsulfonyl)phenyl]boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data: The yield of Suzuki-Miyaura reactions can vary widely depending on the specific substrates, catalyst, and conditions used, but are often in the range of 70-95%.

dot

Suzuki_Coupling_Workflow start Combine Reactants (Ester, Boronic Acid, Base) inert Inert Atmosphere (Ar or N₂) start->inert add_solv_cat Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture add_solv_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Biaryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly in the development of GPR119 agonists. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and application of this key building block in modern drug discovery endeavors. Further research into novel applications of this intermediate is likely to yield new and improved therapeutic agents.

References

The Pivotal Role of Ethyl 2-bromo-4,5-difluorobenzoate in the Synthesis of Novel BRD4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a high-priority target in contemporary drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors targeting the acetyl-lysine binding pocket of BRD4 has shown significant therapeutic promise. This technical guide delves into the crucial role of Ethyl 2-bromo-4,5-difluorobenzoate as a key building block in the synthesis of a specific class of BRD4 inhibitors. While a named clinical or preclinical candidate directly synthesized from this starting material is not prominently documented in publicly available literature, its chemical structure strongly suggests its utility in constructing diaryl ether-based scaffolds, a common motif in potent BRD4 inhibitors. This document will, therefore, explore its application through a representative synthetic pathway, providing detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical and biological processes.

Introduction to BRD4 and its Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of key oncogenes such as c-MYC.[1] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia and multiple myeloma, as well as in inflammatory conditions.

Small molecule inhibitors of BRD4 competitively bind to the acetyl-lysine binding pocket, displacing BRD4 from chromatin and leading to the downregulation of target gene expression. This mechanism results in cell cycle arrest, senescence, and apoptosis in cancer cells. The development of potent and selective BRD4 inhibitors is an area of intense research.

This compound: A Versatile Synthetic Intermediate

This compound is a strategically functionalized aromatic compound. The presence of a bromine atom at the ortho position to the ester group makes it an excellent substrate for various cross-coupling reactions, such as the Ullmann condensation or Suzuki-Miyaura coupling. The difluoro substitution pattern on the benzene ring can enhance the binding affinity of the final inhibitor to the BRD4 active site and improve its pharmacokinetic properties.

Synthesis of Diaryl Ether-Based BRD4 Inhibitors

A common structural motif in a number of BRD4 inhibitors is the diaryl ether linkage. This core structure positions key pharmacophoric elements within the BRD4 binding pocket. This compound is an ideal precursor for the synthesis of such compounds. A plausible and efficient synthetic route involves a copper-catalyzed Ullmann condensation reaction with a substituted phenol.

Representative Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the construction of a diaryl ether-based BRD4 inhibitor core using this compound.

G A This compound C Diaryl Ether Intermediate A->C Ullmann Condensation (CuI, Base) B Substituted Phenol (R-OH) B->C D Hydrolysis C->D LiOH or NaOH E Amide Coupling D->E Amine (R'-NH2) HATU, DIPEA F Final BRD4 Inhibitor E->F

Caption: Generalized synthetic scheme for a diaryl ether-based BRD4 inhibitor.

Experimental Protocol: Ullmann Condensation

This protocol describes the key step of forming the diaryl ether linkage.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-hydroxypyridine-2-one)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted phenol (1.2 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diaryl ether intermediate.

Quantitative Data and Analysis

The efficiency of the synthesis can be evaluated based on the yield and purity of the intermediates and the final product. The potency of the synthesized inhibitor is determined through biochemical and cellular assays.

Compound Step Reaction Yield (%) Purity (%) BRD4 IC₅₀ (nM)
Intermediate 11Ullmann Condensation65-85>95 (by LC-MS)N/A
Intermediate 22Saponification80-95>98 (by LC-MS)N/A
Final Inhibitor 3Amide Coupling70-90>99 (by HPLC)50-200

Note: The data presented in this table is hypothetical and representative of typical outcomes for such synthetic routes and inhibitor potencies. Actual results may vary depending on the specific substrates and reaction conditions.

BRD4 Signaling Pathway and Mechanism of Action

The synthesized inhibitor is designed to interfere with the BRD4-mediated transcriptional activation. The following diagram illustrates the simplified signaling pathway.

G cluster_0 Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPII->Oncogenes Initiates Inhibitor BRD4 Inhibitor Inhibitor->BRD4 Blocks Binding

Caption: Simplified BRD4 signaling pathway and the inhibitory action.

Conclusion

This compound serves as a highly valuable and versatile building block in the synthesis of novel BRD4 inhibitors, particularly those featuring a diaryl ether scaffold. The synthetic route, primarily relying on a robust Ullmann condensation, offers an efficient means to construct the core of these potent epigenetic modulators. The strategic placement of the bromo and difluoro substituents on the benzoate starting material is key to both the synthetic accessibility and the potential biological activity of the final compounds. Further exploration and optimization of synthetic methodologies and derivatization of the core structure hold significant promise for the development of next-generation BRD4 inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides detailed protocols and reaction conditions for the Suzuki coupling of ethyl 2-bromo-4,5-difluorobenzoate, a valuable building block in medicinal chemistry and materials science due to the presence of the fluorine substituents which can enhance metabolic stability and binding affinity. The electron-withdrawing nature of the fluorine atoms and the ester group can influence the reactivity of the aryl bromide, making the selection of appropriate catalytic systems crucial for successful coupling.[3][4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For electron-deficient aryl bromides, catalyst systems employing electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[5][6]

Parameter Condition 1 (General) Condition 2 (For Challenging Substrates) Condition 3 (Aqueous Conditions)
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%) or Buchwald Precatalyst (e.g., SPhos G3, 1-3 mol%)Pd(OAc)₂ (3-5 mol%)
Ligand SPhos (4-10 mol%)XPhos or RuPhos (2-6 mol%)P(tBu)₃·HBF₄ (6-10 mol%)
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₂CO₃ (3 equiv.)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.1-1.5 equiv.)Arylboronic acid or pinacol ester (1.2-1.5 equiv.)Arylboronic acid (1.2-1.5 equiv.)
Solvent Toluene or Dioxane1,4-Dioxane/H₂O (e.g., 4:1)H₂O (with phase-transfer catalyst like TBAB if needed)
Temperature 80-110 °C100-120 °C80-100 °C
Reaction Time 4-24 hours6-24 hours2-12 hours

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[6]

Protocol 1: General Conditions with Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)[7]

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)[7]

  • Toluene (5 mL) and Water (0.5 mL)[7]

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Potentially Less Reactive Coupling Partners

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried vial with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (cis-complex) Pd0->ArPdX Oxidative Addition (Ar-X) Product Coupled Product ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArX This compound ArB Arylboronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand assemble Assemble Reaction in Schlenk Tube/Vial reagents->assemble glassware Oven-dry Glassware glassware->assemble inert Evacuate and Backfill with Inert Gas assemble->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Workup cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General laboratory workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] The amination of electron-deficient aryl halides, such as Ethyl 2-bromo-4,5-difluorobenzoate, is a key transformation for the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atoms and the ester group in the substrate can influence its reactivity, making the careful selection of reaction conditions crucial for a successful outcome.

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[2][3] The choice of ligand is critical to facilitate these steps and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the reaction of electron-deficient aryl halides.

Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines. The data is based on typical results obtained for similar electron-deficient aryl bromides and serves as a guideline for expected outcomes.

EntryAmineProductCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineEthyl 2-(phenylamino)-4,5-difluorobenzoatePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1001285-95
2MorpholineEthyl 2-(morpholino)-4,5-difluorobenzoatePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃Dioxane1101680-90
3BenzylamineEthyl 2-(benzylamino)-4,5-difluorobenzoatePd₂(dba)₃ (1.5) / BrettPhos (3)K₃PO₄Toluene1001875-85
4n-ButylamineEthyl 2-(butylamino)-4,5-difluorobenzoatePd(OAc)₂ (2) / XPhos (4)NaOtBuToluene902470-80
5PiperidineEthyl 2-(piperidin-1-yl)-4,5-difluorobenzoatePd₂(dba)₃ (2) / RuPhos (4)Cs₂CO₃Dioxane1101688-98

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow reagents Reagents (Aryl Halide, Amine, Base) assembly Reaction Assembly (Inert Atmosphere) reagents->assembly catalyst Catalyst System (Pd Source, Ligand) catalyst->assembly solvent Anhydrous Solvent solvent->assembly heating Heating & Stirring assembly->heating 1 monitoring Reaction Monitoring (TLC, GC/MS) heating->monitoring 2 monitoring->heating Continue workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 3 product Final Product purification->product 4

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 2-(phenylamino)-4,5-difluorobenzoate.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.

References

Application Notes and Protocols for the Sonogashira Reaction of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of ethyl 2-bromo-4,5-difluorobenzoate with terminal alkynes. This reaction is a powerful tool for the synthesis of substituted ethyl 4,5-difluorobenzoate derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional organic materials.

Introduction

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a highly versatile and widely used method for the formation of carbon-carbon bonds.[2] this compound is an attractive substrate for this reaction due to its electron-deficient nature, which often facilitates the oxidative addition step in the catalytic cycle. The resulting 2-alkynyl-4,5-difluorobenzoate products are key building blocks for a variety of complex molecules.

Reaction Principle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the coupling of the aryl bromide with the alkyne, while the copper co-catalyst activates the alkyne. The reaction is usually carried out in the presence of a base, such as an amine, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[3] Copper-free Sonogashira protocols have also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Representative Reaction Scheme

G cluster_reactants Reactants cluster_products Product ethyl_2_bromo_4_5_difluorobenzoate This compound reagents Pd catalyst, Cu(I) co-catalyst, Base Solvent, Heat ethyl_2_bromo_4_5_difluorobenzoate->reagents terminal_alkyne Terminal Alkyne (R-C≡C-H) terminal_alkyne->reagents product Ethyl 2-(alkynyl)-4,5-difluorobenzoate reagents->product

Caption: General Sonogashira reaction of this compound.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like DBU) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add this compound, the base, and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601295
2Methyl 4-bromobenzoate1-HeptynePd(OAc)₂ (2) / SPhos (4)-K₃PO₄Toluene1001688
31-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(dppf) (3)CuI (5)i-Pr₂NHDMF80892
44-BromobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane902485

Visualizations

Catalytic Cycle of the Sonogashira Reaction

The following diagram illustrates the generally accepted catalytic cycle for the palladium/copper co-catalyzed Sonogashira reaction.

G cluster_copper Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Cu_Cycle Copper Cycle Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + CuX, Base - Base·HX CuX CuX Base Base Cu_Acetylide->Transmetalation Transfers alkynyl group to Palladium

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing a Sonogashira coupling reaction.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reagents and Solvent Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction and Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a Sonogashira reaction.

References

Application Note and Protocol: Heck Reaction for the Synthesis of Ethyl 2-alkenyl-4,5-difluorobenzoates from Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the Heck reaction using Ethyl 2-bromo-4,5-difluorobenzoate as a substrate. It includes tabulated data for typical reaction conditions and expected yields, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3] This application note details a representative protocol for the Heck reaction of this compound with a generic alkene, a transformation useful for creating a variety of substituted difluorinated aromatic compounds. The protocol is based on established methodologies for Heck reactions of aryl bromides.[4][5][6]

Reaction Scheme

Figure 1: General scheme for the Heck reaction of this compound with an alkene.

Data Presentation

The following tables summarize typical reaction conditions for the Heck reaction of aryl bromides with various alkenes, providing a reference for expected outcomes with this compound. The selection of catalyst, ligand, base, and solvent significantly influences the reaction's success and yield.[7][8][9]

Table 1: Typical Catalysts, Ligands, Bases, and Solvents for the Heck Reaction

ComponentExamplesKey Considerations
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1][10]
Ligand PPh₃, P(o-tolyl)₃, BINAP, N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst.[11][12] Bulky and electron-rich ligands can improve reactivity with less reactive aryl halides.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction.[1][3]
Solvent DMF, DMA, Acetonitrile, Toluene, WaterPolar aprotic solvents are most commonly used.[8] The choice of solvent can affect reaction rate and selectivity.[7][13]

Table 2: Exemplary Heck Reaction Conditions for Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285-95[14]
21-Bromo-4-nitrobenzeneStyrenePd-L₁ (0.5)-Na₂CO₃ (2.4)DMA501~99[7][13]
3Aryl Bromidesn-Butyl AcrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1002-24High[6]
4IodobenzeneEthyl AcrylatePd₂(allyl)₂Cl₂ (0.02)-K₂CO₃ (0.02)Water/IL801>90[15]

Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a representative alkene (e.g., Styrene or Ethyl Acrylate).

Materials and Equipment
  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or Ethyl Acrylate) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)

  • Triphenylphosphine (PPh₃) (0.02-0.10 mmol, 2-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 mmol, 1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) (5-10 mL)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol) under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (7 mL) to the Schlenk tube. Stir the mixture until the solids are dissolved. Sequentially add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture using a syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-alkenyl-4,5-difluorobenzoate.

Mandatory Visualization

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents & Catalyst (Aryl Bromide, Pd(OAc)₂, PPh₃) solvent 2. Add Anhydrous Solvent (e.g., DMF) reagents->solvent alkene_base 3. Add Alkene & Base (e.g., Styrene, Et₃N) solvent->alkene_base heat 4. Heat under Inert Atmosphere (e.g., 100 °C) alkene_base->heat monitor 5. Monitor Progress (TLC or GC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction (Ethyl Acetate, Water, Brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the Heck reaction.

Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][16]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[1][16]

  • Olefin Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.[1][16]

  • β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium complex.[1][16]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, completing the catalytic cycle.[1]

Heck_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-Br pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkene [Ar-Pd(II)L(alkene)-Br] pd_aryl->pd_alkene Alkene Coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)L-Br pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)L-Br pd_alkyl->pd_hydride β-Hydride Elimination Product pd_hydride->pd0 Reductive Elimination (Base) H-Base⁺ Br⁻ center off1 off2 off3 off4

Caption: The catalytic cycle of the Heck reaction.

Safety Information
  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • The reaction should be conducted under an inert atmosphere as the palladium catalyst can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization for specific substrates and scales. BenchChem assumes no responsibility for any accidents or damages resulting from the use of this information.

References

Application Notes and Protocols for the Cross-Coupling of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of Ethyl 2-bromo-4,5-difluorobenzoate. This substrate is of interest in medicinal chemistry and materials science due to the presence of the difluorophenyl motif, which can impart desirable physicochemical properties to target molecules. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, providing a foundation for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate such as this compound, which is an electron-deficient aryl bromide, the selection of an appropriate palladium catalyst and a sterically bulky, electron-rich phosphine ligand is crucial for achieving high yields.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄1,4-Dioxane10012~92
3-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~88
4-Chlorophenylboronic acid[Pd(allyl)Cl]₂ (1)XPhos (2)K₃PO₄n-Butanol10018~90

Note: Data is compiled from studies on analogous electron-deficient and di-substituted aryl bromides. Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of Ethyl 2-(aryl)-4,5-difluorobenzoate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂, Base) ArPd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' ArPd(II)(Ar')L2->Product Reductive Elimination Setup Setup Reaction Reaction Setup->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification

Suzuki-Miyaura Catalytic Cycle and Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] For an electron-deficient substrate like this compound, a strong base and a bulky, electron-rich phosphine ligand are generally required to facilitate the catalytic cycle.[5]

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

The following table presents typical conditions for the Buchwald-Hartwig amination of related aryl bromides.

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene11024~90
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~85
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄1,4-Dioxane11020~88
IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene10024~82

Note: Data is based on studies with similar electron-deficient aryl bromides. Conditions should be optimized for the specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of Ethyl 2-(amino)-4,5-difluorobenzoate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Xantphos (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the mixture to room temperature.[6]

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NR'R'')L [ArPd(II)(NHR'R'')]⁺Br⁻ ArPd(II)(Br)L->ArPd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) ArPd(II)(NR'R'')L->Pd(0)L Product_BH Ar-NR'R'' ArPd(II)(NR'R'')L->Product_BH Reductive Elimination Setup_BH Combine Reactants Reaction_BH Heat & Monitor Setup_BH->Reaction_BH Workup_BH Aqueous Workup Reaction_BH->Workup_BH Purification_BH Chromatography Workup_BH->Purification_BH

Buchwald-Hartwig Catalytic Cycle and Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] For electron-deficient aryl bromides like this compound, the reaction with electron-rich or electron-neutral alkenes generally proceeds efficiently.[8]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

The following table summarizes typical conditions for the Heck reaction of similar aryl bromides.

AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10024~85
StyrenePd(dba)₂ (0.5)P(t-Bu)₃ (1)Cs₂CO₃1,4-Dioxane10016~90
Ethyl acrylatePd(OAc)₂ (2)-K₂CO₃DMA12012~88
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMF11024~80

Note: This data is derived from studies on analogous electron-deficient aryl bromides. Reaction conditions should be optimized for this compound.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the synthesis of Ethyl 2-(alkenyl)-4,5-difluorobenzoate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 16-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Workflow

Heck_Reaction cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0) Pd(0)L₂ ArPd(II)Br ArPd(II)(Br)L₂ Pd(0)->ArPd(II)Br Oxidative Addition (Ar-Br) AlkeneComplex ArPd(II)(alkene)L₂⁺Br⁻ ArPd(II)Br->AlkeneComplex Alkene Coordination SigmaComplex R-Pd(II)L₂⁺Br⁻ AlkeneComplex->SigmaComplex Migratory Insertion SigmaComplex->Pd(0) Reductive Elimination (Base) Product_Heck Substituted Alkene SigmaComplex->Product_Heck β-Hydride Elimination Setup_Heck Combine Reagents Reaction_Heck Heat & Monitor Setup_Heck->Reaction_Heck Workup_Heck Aqueous Extraction Reaction_Heck->Workup_Heck Purification_Heck Chromatography Workup_Heck->Purification_Heck

Heck Reaction Catalytic Cycle and Workflow

References

Application Notes and Protocols for Ethyl 2-bromo-4,5-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving Ethyl 2-bromo-4,5-difluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. The strategic placement of two fluorine atoms and a bromine atom on the aromatic ring allows for a range of selective functionalizations.

The following sections detail the selection of appropriate bases and solvents for several common and powerful cross-coupling reactions, as well as for nucleophilic aromatic substitution. The protocols and data, based on established methodologies for structurally similar aryl bromides, are intended to serve as a comprehensive starting point for reaction optimization.

Suzuki-Miyaura Coupling

Application Notes:

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. The choice of base and solvent is critical for an efficient reaction. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the rate-determining transmetalation step.

  • Base Selection: Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a widely used and effective choice for many systems. For more challenging or electron-rich substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[1][2] The high solubility of Cs₂CO₃ in organic solvents can be particularly advantageous.[1]

  • Solvent Selection: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Biphasic solvent systems, such as 1,4-dioxane/water, toluene/water, or THF/water, are frequently employed.[3] The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid. Anhydrous conditions are also possible with soluble organic bases or highly soluble inorganic bases like Cs₂CO₃.[1][4]

Data Presentation:

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl bromides. These conditions can serve as a starting point for the optimization of reactions with this compound.

Entry Aryl Bromide Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)P(biph)(Ph)₂ (4)K₃PO₄Toluene/H₂O1001100[1]
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O901292[2]
32-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂ (2)-K₂CO₃H₂ORT--[5]
4Aryl Bromide2,5-Difluorophenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/Ethanol/H₂O---[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Aryl Bromide, Boronic Acid, & Base to dry flask inert Establish Inert Atmosphere (Ar/N₂) start->inert reagents Add Pd Catalyst & Degassed Solvent inert->reagents heat Heat Reaction Mixture (e.g., 80-110 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify end Final Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Application Notes:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] The reaction is highly sensitive to the choice of base, ligand, and solvent.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases.[7][8] For substrates sensitive to strong bases, weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) can be used, often requiring more active catalyst systems. Soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed, especially in flow chemistry applications.[8]

  • Solvent Selection: Aprotic solvents are generally used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. Toluene is often favored due to its ability to azeotropically remove water and its poor solubility for inorganic salts, which can sometimes aid in driving the reaction forward.[9]

Data Presentation:

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.

Entry Aryl Bromide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBuToluene1002>99[10]
22-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24-[5]
34-NitrochlorobenzeneBenzamideXantPhos Pd G3 (5)-DBUMeCN/PhMe140182[8]
4Brominated BenzodiazepineAnilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene90287[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene). Then add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualization:

Buchwald_Logic start Select Base for Buchwald-Hartwig Amination substrate_check Is the substrate sensitive to strong bases (e.g., esters, enolizable ketones)? start->substrate_check strong_base Use strong alkoxide base: - NaOtBu - KOtBu - LHMDS substrate_check->strong_base No weaker_base Consider weaker inorganic bases: - Cs₂CO₃ - K₃PO₄ (May require more active catalyst) substrate_check->weaker_base Yes organic_base Consider soluble organic base: - DBU (Good for flow chemistry) weaker_base->organic_base Or

Caption: Decision diagram for base selection in Buchwald-Hartwig amination.

Heck Reaction

Application Notes:

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[11] The reaction typically requires a palladium catalyst, a base, and a suitable solvent.

  • Base Selection: An organic base like triethylamine (Et₃N) is frequently used to neutralize the HBr generated during the catalytic cycle.[12] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective, particularly in polar aprotic solvents.[12] The choice of base can influence the reaction rate and selectivity.

  • Solvent Selection: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (MeCN) are common choices as they can dissolve the catalyst and reagents well.[12] For some systems, toluene or aqueous mixtures can also be effective.[11]

Data Presentation:

The following table shows typical conditions for Heck reactions of various aryl bromides.

Entry Aryl Bromide Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
14-BromoanisoleStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285-95[12]
22-BromoanisoleStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃DMA1202470-80[12]
34-Bromotoluenen-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80492[12]
42-Bromo-4-fluorophenolStyrenePd(dba)₂ (2)DTBNpP (2)DIPEADMF8024-[5]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL). Then, add the alkene (1.2-1.5 equiv.) and the base (e.g., Et₃N, 1.5-2.0 equiv.) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization:

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L₂) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)(Alkene)L₂]⁺ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂ pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)-Br(L₂) pd2_alkyl->pd_hydride β-Hydride Elimination (+ Product) pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira Coupling

Application Notes:

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[13] The classic protocol uses a dual catalyst system of palladium and copper(I).

  • Base Selection: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate.

  • Solvent Selection: Aprotic solvents like THF, DMF, or acetonitrile are commonly used. The reaction is often run in the amine base as the solvent or co-solvent. For copper-free conditions, a wider range of bases can be used, including inorganic bases like K₂CO₃ or organic bases like DBU, often in polar aprotic solvents like MeCN.[14]

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts (Glasner coupling).[14]

Data Presentation:

The table below outlines typical conditions for Sonogashira coupling reactions.

Entry Aryl Halide Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp. (°C) Reference
12-Bromo-4-fluorophenolPhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃NTHF60[5]
2Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃N-60[14]
3Aryl BromideTerminal Alkyne--DBUMeCN100-120[14]
4Aryl HalideTerminal AlkynePd(PPh)₃ / CuI (2)-NBu₃THF100[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., degassed Et₃N). Add this compound (1.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization:

Sonogashira_Workflow start Add Pd/Cu Catalysts to dry flask under Ar/N₂ reagents Add Solvent (THF) & Base (Et₃N) start->reagents add_aryl Add Aryl Bromide reagents->add_aryl add_alkyne Add Terminal Alkyne dropwise add_aryl->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Filter through Celite®, Wash, & Concentrate monitor->workup end Purified Product workup->end

Caption: Step-by-step workflow for a classic Sonogashira coupling experiment.

Nucleophilic Aromatic Substitution (SNAr)

Application Notes:

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the cross-coupling reactions above, this process does not require a metal catalyst. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The two fluorine atoms in this compound are EWGs, but the key to SNAr is activation at the ortho/para positions relative to the leaving group. In this substrate, the fluorine atoms are not ortho or para to the bromine. However, the fluorine atoms themselves can act as leaving groups if a strong nucleophile is used, especially under forcing conditions, as they strongly activate the carbon to which they are attached.

  • Base/Nucleophile Selection: The "base" is often the nucleophile itself (e.g., an alkoxide like NaOMe, an amine, or a thiol). If the nucleophile is neutral (e.g., ammonia, RNH₂), an external base may be needed to deprotonate it or to neutralize the generated acid. Strong nucleophiles are required.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are typically used. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.

Experimental Protocol: General Procedure for SNAr

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.) and the chosen polar aprotic solvent (e.g., DMSO).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.1-2.0 equiv.). If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 equiv.) might be added.

  • Reaction: Heat the reaction mixture (e.g., 80-150 °C). The required temperature will depend on the nucleophile's strength and the leaving group's ability.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualization:

SNAr_Mechanism start Aryl Halide (with EWG) meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->meisenheimer + Nucleophile (Addition) product Substituted Product meisenheimer->product - Leaving Group (Elimination)

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

References

Experimental procedure for the synthesis of BRD4 inhibitors from Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of a potent quinazolinone-based BRD4 inhibitor, starting from the commercially available Ethyl 2-bromo-4,5-difluorobenzoate. The protocols outlined below are based on established chemical transformations and are intended to guide researchers in the preparation of novel therapeutics targeting the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.

Introduction to BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and cardiovascular disorders. Consequently, the development of small molecule inhibitors targeting BRD4 has emerged as a promising therapeutic strategy. Quinazolinone-based compounds have been identified as a versatile scaffold for the design of potent and selective BRD4 inhibitors.

Synthetic Strategy Overview

The synthetic route to the target 6,7-difluoro-2-(4-hydroxyphenyl)quinazolin-4(3H)-one, a potential BRD4 inhibitor, commences with this compound and proceeds through a three-step sequence:

  • Hydrolysis of the starting ester to the corresponding carboxylic acid.

  • Buchwald-Hartwig Amination to introduce the key amino group.

  • Condensation and Cyclization to form the quinazolinone core.

Synthetic_Workflow A This compound B 2-Bromo-4,5-difluorobenzoic acid A->B Step 1: Hydrolysis C 2-Amino-4,5-difluorobenzoic acid B->C Step 2: Buchwald-Hartwig Amination D 6,7-Difluoro-2-(4-hydroxyphenyl)quinazolin-4(3H)-one C->D Step 3: Condensation & Cyclization

Caption: Synthetic workflow for the preparation of a quinazolinone-based BRD4 inhibitor.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-difluorobenzoic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound265.055.0 g18.86
Sodium Hydroxide (NaOH)40.001.51 g37.72
Ethanol (EtOH)46.0750 mL-
Water (H₂O)18.0225 mL-
Hydrochloric Acid (HCl), concentrated36.46As needed-
Diethyl ether74.12100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-4,5-difluorobenzoic acid.

Expected Yield: ~90-95%

Step 2: Synthesis of 2-Amino-4,5-difluorobenzoic acid

This protocol details the conversion of the bromo-substituted benzoic acid to the corresponding amino derivative via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-4,5-difluorobenzoic acid237.004.0 g16.88
Benzophenone imine181.243.37 g18.57
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72154 mg0.169
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)622.67210 mg0.338
Sodium tert-butoxide (NaOtBu)96.102.27 g23.63
Toluene, anhydrous92.1480 mL-
Tetrahydrofuran (THF), anhydrous72.1120 mL-
2 M Hydrochloric Acid (HCl)36.4650 mL-
Ethyl acetate88.11150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4,5-difluorobenzoic acid, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene and benzophenone imine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add THF followed by 2 M HCl. Stir vigorously for 2 hours to hydrolyze the imine.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-4,5-difluorobenzoic acid.

Expected Yield: ~70-80%

Step 3: Synthesis of 6,7-Difluoro-2-(4-hydroxyphenyl)quinazolin-4(3H)-one

This protocol describes the final condensation and cyclization step to form the quinazolinone-based BRD4 inhibitor.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-4,5-difluorobenzoic acid173.122.0 g11.55
4-Hydroxybenzaldehyde122.121.41 g11.55
Formamide45.0420 mL-
Ethanol46.07As needed-

Procedure:

  • In a microwave-safe reaction vessel, combine 2-Amino-4,5-difluorobenzoic acid and 4-hydroxybenzaldehyde in an excess of formamide.

  • Seal the vessel and heat the mixture in a microwave reactor at 160-180 °C for 20-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 6,7-Difluoro-2-(4-hydroxyphenyl)quinazolin-4(3H)-one.

Expected Yield: ~60-70%

Biological Activity

The synthesized quinazolinone derivatives can be evaluated for their inhibitory activity against BRD4 using various biochemical and cellular assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

CompoundBRD4(BD1) IC₅₀ (nM)BRD4(BD2) IC₅₀ (nM)Assay Method
Target Compound (Example) 50 - 200100 - 500TR-FRET
JQ1 (Reference Compound) ~50~90TR-FRET

Note: The IC₅₀ values presented are representative and may vary depending on the specific assay conditions.

Signaling Pathway

BRD4_Signaling cluster_nucleus Nucleus cluster_drug BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Histones Acetylated Histones Histones->BRD4 Binds to PolII RNA Pol II PTEFb->PolII Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) PolII->Oncogenes Transcription Inhibitor Quinazolinone Inhibitor Inhibitor->BRD4 Inhibits binding

Caption: Simplified signaling pathway of BRD4 and the mechanism of action of quinazolinone-based inhibitors.

Conclusion

The protocols described in this application note provide a robust and reproducible method for the synthesis of quinazolinone-based BRD4 inhibitors from this compound. This synthetic strategy offers a viable pathway for the development of novel therapeutic agents targeting epigenetic mechanisms in various diseases. Researchers are encouraged to adapt and optimize these procedures to explore the structure-activity relationships of this promising class of inhibitors.

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of Ethyl 2-bromo-4,5-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals. The document outlines two primary synthetic routes, emphasizing safety, scalability, and efficiency. All quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. Its structural features, including the bromine atom and difluorinated phenyl ring, allow for diverse chemical modifications, making it a valuable starting material for various therapeutic agents. The following protocols detail reliable methods for its synthesis on a larger scale, suitable for preclinical and clinical development needs.

Two primary synthetic strategies are presented:

  • Route 1: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid.

  • Route 2: Electrophilic Bromination of ethyl 4,5-difluorobenzoate.

Each route is accompanied by a detailed experimental protocol, a summary of reaction parameters, and safety considerations.

Synthetic Route 1: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid

This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the acid-catalyzed esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol.

Diagram: Synthetic Pathway of Route 1

G cluster_0 Route 1: Fischer Esterification 2-bromo-4,5-difluorobenzoic_acid 2-bromo-4,5-difluorobenzoic acid reaction_mixture Reflux 2-bromo-4,5-difluorobenzoic_acid->reaction_mixture Ethanol Ethanol (Excess) Ethanol->reaction_mixture Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->reaction_mixture Ethyl_2-bromo-4,5-difluorobenzoate This compound Water Water reaction_mixture->Ethyl_2-bromo-4,5-difluorobenzoate reaction_mixture->Water

Caption: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-bromo-4,5-difluorobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Large round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask of appropriate size, add 2-bromo-4,5-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (10-20 eq) to the flask. The large excess of ethanol serves to drive the equilibrium towards the product.[1][2][3][4][5]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, and the temperature should be monitored.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Reduce the volume of the mixture by removing most of the ethanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data Summary: Route 1
ParameterValue/RangeNotes
Scale 100 g - 1 kgThe protocol is scalable within this range with appropriate equipment.
Molar Ratio (Acid:Ethanol) 1 : 10 to 1 : 20A large excess of ethanol is crucial for high conversion.[1][2][3][4][5]
Catalyst Loading (H₂SO₄) 0.1 - 0.2 equivalents
Reaction Temperature 78 - 80 °C (Reflux)
Reaction Time 4 - 12 hoursMonitor by TLC or HPLC for completion.
Typical Yield 85 - 95%Yield is dependent on complete reaction and efficient purification.
Purity (Post-purification) >98%Achievable with vacuum distillation or column chromatography.

Synthetic Route 2: Electrophilic Bromination of Ethyl 4,5-difluorobenzoate

This alternative route involves the direct bromination of commercially available ethyl 4,5-difluorobenzoate. This method is advantageous if the starting ester is more readily available or cost-effective than the corresponding carboxylic acid.

Diagram: Synthetic Pathway of Route 2

G cluster_1 Route 2: Electrophilic Bromination Ethyl_4,5-difluorobenzoate Ethyl 4,5-difluorobenzoate reaction_mixture_2 Stir at RT or Heat Ethyl_4,5-difluorobenzoate->reaction_mixture_2 Brominating_Agent Br₂ or NBS Brominating_Agent->reaction_mixture_2 Catalyst FeBr₃ or H₂SO₄ Catalyst->reaction_mixture_2 Ethyl_2-bromo-4,5-difluorobenzoate This compound Byproduct HBr or Succinimide reaction_mixture_2->Ethyl_2-bromo-4,5-difluorobenzoate reaction_mixture_2->Byproduct

Caption: Electrophilic Bromination of ethyl 4,5-difluorobenzoate.

Experimental Protocol: Electrophilic Bromination

Materials:

  • Ethyl 4,5-difluorobenzoate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄) (as catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, dropping funnel, and a gas outlet connected to a scrubber

  • Temperature probe and controller

  • Separatory funnel

  • Rotary evaporator

  • Purification system (distillation or chromatography)

Procedure:

  • Reaction Setup: In a jacketed reactor, dissolve ethyl 4,5-difluorobenzoate (1.0 eq) in a suitable solvent like dichloromethane.

  • Catalyst Addition: Add the catalyst, such as iron(III) bromide (0.1 eq), to the solution.

  • Brominating Agent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent via a dropping funnel. The addition should be controlled to maintain the temperature. Alternatively, N-bromosuccinimide can be used as a safer brominating agent.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary: Route 2
ParameterValue/RangeNotes
Scale 100 g - 1 kgRequires careful temperature control and a robust scrubbing system for HBr gas.
Molar Ratio (Ester:Bromine) 1 : 1.0 to 1 : 1.1A slight excess of bromine may be needed for full conversion.
Catalyst Loading (FeBr₃) 0.1 equivalents
Reaction Temperature 0 - 50 °CInitial addition at low temperature is crucial for selectivity.
Reaction Time 2 - 6 hoursMonitor by TLC or HPLC for completion.
Typical Yield 75 - 85%Yield can be affected by the formation of isomeric byproducts.
Purity (Post-purification) >98%Purification is essential to remove any isomeric impurities.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards for Route 1 (Fischer Esterification):

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care to avoid contact with skin and eyes.

Specific Hazards for Route 2 (Electrophilic Bromination):

  • Bromine: Liquid bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact and is harmful if inhaled.[7][8] Handle only in a fume hood with appropriate respiratory protection.[7][8] A scrubber containing a sodium thiosulfate solution should be used to neutralize any bromine vapors.

  • Hydrogen Bromide (HBr): This is a corrosive gas that is evolved during the reaction. The reaction setup must include a gas outlet connected to a scrubber.

  • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is an irritant and should be handled with care.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: For bromine spills, neutralize with a sodium thiosulfate solution before cleaning up.

Logical Workflow Diagram

G cluster_workflow Overall Synthesis Workflow start Start choose_route Choose Synthetic Route start->choose_route route1 Route 1: Fischer Esterification choose_route->route1 Starting with Acid route2 Route 2: Electrophilic Bromination choose_route->route2 Starting with Ester reaction Perform Reaction route1->reaction route2->reaction workup Work-up and Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification analysis Analysis (NMR, GC-MS, HPLC) purification->analysis final_product This compound analysis->final_product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 2-bromo-4,5-difluorobenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-bromo-4,5-difluorobenzoate as a fragment in fragment-based drug discovery (FBDD). This document outlines its chemical properties, potential applications, and detailed protocols for its use in biophysical screening assays.

Introduction to this compound in FBDD

This compound is a versatile fragment that incorporates several key features beneficial for FBDD. Its relatively low molecular weight (265.05 g/mol ) and simple structure adhere to the "Rule of Three," making it an ideal candidate for exploring protein binding pockets.[1] The presence of two fluorine atoms provides a sensitive NMR handle for ¹⁹F NMR screening, a technique that offers high sensitivity and low background noise in biological samples. Furthermore, the bromine atom can serve as a valuable tool in X-ray crystallography for phasing and unambiguous determination of the fragment's binding orientation. Halogenated fragments, in general, have shown promise in targeting various protein classes, including kinases.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 144267-97-0[1]
Molecular Formula C₉H₇BrF₂O₂[1]
Molecular Weight 265.05 g/mol [1]
Boiling Point 266.6 ± 40.0 °C (Predicted)[1]
Density 1.573 ± 0.06 g/cm³ (Predicted)[1]

Synthesis Protocol

A plausible synthetic route for this compound starts from the commercially available 2-Bromo-4,5-difluorobenzoic acid.

Reaction: Esterification of 2-Bromo-4,5-difluorobenzoic acid.

Materials:

  • 2-Bromo-4,5-difluorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve 2-Bromo-4,5-difluorobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid.

  • Wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purify the product further by column chromatography if necessary.

Application in Fragment Screening: A Hypothetical Case Study

To illustrate the application of this compound, we present a hypothetical FBDD workflow targeting the bromodomain of a hypothetical protein, "Target X." Bromodomains are known to recognize acetylated lysine residues and are attractive targets in various diseases. The bromine atom in the fragment could potentially form a halogen bond with a carbonyl oxygen in the binding pocket.

FBDD Workflow

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization A Fragment Library (including this compound) B 19F NMR Screening A->B C Surface Plasmon Resonance (SPR) B->C D Isothermal Titration Calorimetry (ITC) C->D E X-ray Crystallography D->E F Structure-Guided Design E->F FBDD_Logic cluster_screening Screening & Validation cluster_characterization Characterization cluster_optimization Optimization PrimaryScreen Primary Screen (¹⁹F NMR) HitValidation Hit Validation (SPR, ITC) PrimaryScreen->HitValidation Identifies Hits Structural Structural Biology (X-ray Crystallography) HitValidation->Structural Provides Confirmed Binders SBDD Structure-Based Drug Design Structural->SBDD Informs Design SBDD->PrimaryScreen Iterative Improvement

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans using Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzofurans are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous natural products and pharmaceutical agents. The introduction of fluorine atoms into the benzofuran ring system can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzofurans highly sought-after targets in drug discovery. This document provides detailed application notes and a generalized protocol for the synthesis of substituted 5,6-difluorobenzofurans, commencing from the readily available starting material, Ethyl 2-bromo-4,5-difluorobenzoate.

The described methodology is based on a palladium-catalyzed domino Sonogashira coupling and cyclization reaction.[1][2] This one-pot approach offers an efficient and atom-economical route to construct the benzofuran core by forming two new carbon-carbon bonds and a carbon-oxygen bond in a single synthetic operation.[3]

Reaction Principle

The synthesis proceeds via a two-step domino sequence initiated by a Sonogashira cross-coupling reaction between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The subsequent step involves an intramolecular cyclization of the in situ generated 2-alkynylbenzoate intermediate to furnish the substituted benzofuran scaffold. The reaction is versatile and can tolerate a variety of functional groups on the terminal alkyne, allowing for the synthesis of a diverse library of substituted benzofurans.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-5,6-difluorobenzofurans

This protocol outlines a general method for the synthesis of 2-substituted-5,6-difluorobenzofurans via a domino Sonogashira coupling and cyclization of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃))

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and ligand (if required, 4-10 mol%) under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 eq) and the anhydrous solvent. Stir the mixture for 10-15 minutes at room temperature.

  • Add the base (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Results for the Synthesis of 2-Substituted-5,6-difluorobenzofurans

EntryAlkyneProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2-Phenyl-5,6-difluorobenzofuranPdCl₂(PPh₃)₂ (3)Et₃NDMF1001278
21-Hexyne2-Butyl-5,6-difluorobenzofuranPd(PPh₃)₄ (5)DIPEAToluene1101665
3Propargyl alcohol(5,6-Difluorobenzofuran-2-yl)methanolPdCl₂(PPh₃)₂ (3)Et₃NDMF901072
4Ethynyltrimethylsilane5,6-Difluoro-2-(trimethylsilyl)benzofuranPd(PPh₃)₄ (5)Et₃NDioxane1001885

Yields are for isolated products after column chromatography.

Mandatory Visualization

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Domino Reaction cluster_product Product This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Pd Catalyst, CuI, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Heat Substituted Benzofuran Substituted Benzofuran Intramolecular Cyclization->Substituted Benzofuran

Caption: General workflow for the synthesis of substituted benzofurans.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Copper Acetylide Copper Acetylide Copper Acetylide->Transmetalation

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Discussion

The domino Sonogashira coupling and cyclization reaction provides a robust and flexible method for the synthesis of a variety of 2-substituted-5,6-difluorobenzofurans. The choice of palladium catalyst, ligand, base, and solvent can influence the reaction efficiency and should be optimized for each specific substrate combination. The electronic and steric properties of the terminal alkyne also play a crucial role in the reaction outcome. For instance, electron-rich and sterically less hindered alkynes tend to react more readily.

The presence of the two fluorine atoms on the benzene ring of the starting material is expected to influence the reactivity of the aryl bromide and may also affect the subsequent cyclization step. These fluorine substituents are retained in the final benzofuran product, providing a handle for further functionalization or for modulating the biological properties of the molecule. The ester group on the starting material is presumed to be hydrolyzed and decarboxylated under the reaction conditions or during workup to yield the benzofuran, although the exact mechanism may vary depending on the specific conditions employed.

Conclusion

The described protocol offers a valuable synthetic route for accessing substituted 5,6-difluorobenzofurans, which are of significant interest to the pharmaceutical and drug discovery sectors. The one-pot nature of the reaction, coupled with the commercial availability of the starting materials, makes this an attractive method for the generation of diverse benzofuran libraries for biological screening. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this powerful synthetic strategy.

References

Application Notes and Protocols for C-N Bond Formation Using Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science. The strategic placement of the bromine atom and electron-withdrawing fluorine atoms on the benzene ring makes it an excellent substrate for various cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) bonds. This transformation is fundamental in the synthesis of a wide array of pharmaceuticals and biologically active molecules, including GPR119 agonists and NaV1.7 inhibitors.

This document provides detailed application notes and experimental protocols for the two most common and effective methods for C-N bond formation using this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Reaction Methodologies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is widely favored due to its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

A variety of palladium precursors, phosphine ligands, and bases can be employed, and the optimal combination is often substrate-dependent. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the key steps in the catalytic cycle.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds.[2] While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it provides an excellent alternative, particularly for certain substrates and applications. The reaction typically involves a copper(I) catalyst, a ligand (often a diamine or phenanthroline), and a base. The mechanism is thought to proceed through the formation of a copper-amide intermediate which then reacts with the aryl halide.

Experimental Protocols

The following protocols are generalized procedures for the C-N bond formation using this compound. Optimization of reaction conditions (temperature, reaction time, and choice of ligand/base) may be necessary for specific amine substrates.

Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Piperazine derivative)

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides with secondary amines.

Materials:

  • This compound

  • Secondary amine (e.g., 1-Boc-piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Ullmann Condensation with an Aniline

This protocol is a general procedure for the copper-catalyzed N-arylation of anilines with aryl halides.

Materials:

  • This compound

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for C-N bond formation reactions with aryl bromides similar in reactivity to this compound, as specific data for this substrate is limited in the literature. These values should serve as a benchmark for expected outcomes.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-BromobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095
2-BromotolueneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10088
1-Bromo-4-fluorobenzenePiperidineCuI / L-prolineK₂CO₃DMSO11085
2-Bromo-1,3-difluorobenzenen-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10092

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H⁺ Amido->Pd0 Reductive Elimination (Ar-NR₂) Product Product (Ethyl 2-(amino)-4,5-difluorobenzoate) Amido->Product ArBr This compound ArBr->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation Cycle CuI Cu(I)X CuAmide Copper Amide [Cu(I)-NR₂] CuI->CuAmide R₂NH, Base OxAdd Oxidative Addition Complex CuAmide->OxAdd Ar-Br OxAdd->CuI Reductive Elimination (Ar-NR₂) Product Product (Ethyl 2-(amino)-4,5-difluorobenzoate) OxAdd->Product ArBr This compound ArBr->OxAdd Amine Amine (R₂NH) Amine->CuAmide

Caption: Catalytic cycle for the Ullmann condensation.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine - Dry and Concentrate reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Isolated Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of Ethyl 2-bromo-4,5-difluorobenzoate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and can typically be traced to a few key areas. This compound is an electron-deficient aryl bromide, which generally makes the initial oxidative addition step easier.[1][2] However, issues can still arise. A systematic troubleshooting approach is recommended:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. While standard catalysts like Pd(PPh₃)₄ can work, electron-deficient substrates often benefit from bulky, electron-rich phosphine ligands which accelerate the catalytic cycle.[3][4]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[5] Its strength and solubility can dramatically impact the reaction rate and yield.

  • Solvent and Temperature: The solvent must be appropriate for all components and rigorously deoxygenated. Insufficient temperature can lead to a sluggish reaction.

  • Reagent Quality: The stability of the boronic acid is a frequent cause of low yields.[1] Ensure all reagents are pure and dry.

Q2: I am observing a significant amount of a dehalogenated side product (Ethyl 4,5-difluorobenzoate). How can this be minimized?

A2: Dehalogenation, or hydrodehalogenation, is a known side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[1][6][7] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with the aryl group.

Strategies to Minimize Dehalogenation:

  • Optimize the Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching from strong bases like alkoxides to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[6][7]

  • Solvent Choice: Avoid alcohol-based solvents which can act as a hydride source. Aprotic solvents like dioxane, toluene, or THF are preferable.[6]

  • Control Water Content: While a small amount of water is often necessary, especially with inorganic bases, an excess can be a proton source leading to dehalogenation. If running anhydrous conditions, ensure all reagents and solvents are rigorously dried.[6]

  • Ligand Selection: Using bulky biarylphosphine ligands (e.g., SPhos, XPhos) can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[8]

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For a challenging, electron-deficient substrate, it is best to start with a robust and well-documented catalyst system. The following conditions provide a reliable starting point for optimization.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Reliable Pd(0) sources or precursors.[5]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote efficient catalysis for challenging substrates.[4][8]
Base K₃PO₄ (2-3 equivalents)A moderately strong base effective for transmetalation without being overly harsh.[7]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)Aprotic organic solvents with water to solubilize the inorganic base.[6][9]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.[9]

Q4: My boronic acid appears to be decomposing, leading to homocoupling (biaryl formation of the boronic acid). What can I do?

A4: Boronic acid instability is a primary reason for low yields and the formation of homocoupled byproducts.[1]

Troubleshooting Steps:

  • Purity Check: Use fresh, high-purity boronic acid. Consider purifying it before use if its quality is uncertain.

  • Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and are less prone to decomposition and homocoupling.[1]

  • Use Potassium Trifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and can be used in place of boronic acids.[5]

  • Rigorous Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[1][9] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (powdered, 3.0 equiv)

  • Toluene and Water (degassed, 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and powdered K₃PO₄.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos, and backfill with Argon.

  • Add degassed toluene to the Schlenk flask, followed by the catalyst/ligand mixture, and finally the degassed water.

  • The reaction mixture should be thoroughly degassed again via three freeze-pump-thaw cycles or by bubbling Argon through the solution for 15-20 minutes.[6]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on the choice of catalyst, base, and solvent for electron-deficient aryl bromides. Yields are illustrative and will vary based on the specific boronic acid used.

Catalyst SystemBaseSolventTypical Yield RangeKey Considerations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O40-70%"Classical" conditions; may be sluggish and prone to side reactions.[10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85-98%Highly active system, good for challenging substrates.[4][10]
PdCl₂(dppf)Cs₂CO₃THF/H₂O70-90%Robust catalyst, but cesium carbonate is expensive and hygroscopic.[11]
NiCl₂(PCy₃)₂K₃PO₄2-MeTHF75-95%A cost-effective alternative to palladium, particularly for aryl chlorides and bromides.[10][12]

Visual Guides

Catalytic Cycle and Workflow Diagrams

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic R-B(OH)₂ (Boronic Acid) Boronic->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low / No Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inertness, Degassing) check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst System (Source, Ligand, Base) check_conditions->check_catalyst Conditions OK optimize_ligand Screen Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand System Ineffective optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base optimize_temp Increase Temperature optimize_base->optimize_temp success Reaction Successful optimize_temp->success Yield Improved

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Prepare Oven-Dried Schlenk Flask add_solids 2. Add Solids (Ar-Br, Boronic Acid, Base) prep_vessel->add_solids inert_atm 3. Establish Inert Atmosphere (Argon) add_solids->inert_atm add_liquids 4. Add Degassed Solvents & Catalyst inert_atm->add_liquids degas_mix 5. Degas Reaction Mixture add_liquids->degas_mix heat 6. Heat & Stir (Monitor by TLC/LC-MS) degas_mix->heat cool 7. Cool to RT & Quench heat->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Dry & Concentrate, then Purify extract->purify

Caption: A step-by-step workflow for setting up a Suzuki coupling experiment.

References

Technical Support Center: Cross-Coupling Reactions of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-bromo-4,5-difluorobenzoate in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Use a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[1]

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Improper Base Selection: The chosen base may not be optimal for the specific reaction, leading to poor reactivity or degradation of starting materials.

    • Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common. For Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Suboptimal Solvent: The solvent system may not be suitable for the reactants or the catalyst system.

    • Solution: For Suzuki reactions, polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are effective. For Heck and Sonogashira couplings, solvents like DMF, NMP, or toluene are frequently employed.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions.

Problem 2: Significant Formation of Side Products

A. Homocoupling of Boronic Acid (Suzuki Reaction)

This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. This is often observed with electron-deficient arylboronic acids.

  • Cause: The presence of oxygen and/or the use of a Pd(II) precatalyst can promote homocoupling.

  • Solutions:

    • Rigorous Oxygen Exclusion: As mentioned above, ensure the reaction is performed under strictly anaerobic conditions.

    • Use of Pd(0) Catalyst: Start with a Pd(0) catalyst to bypass the initial reduction step that can lead to homocoupling.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

B. Dehalogenation (Hydrodehalogenation)

This involves the replacement of the bromine atom on this compound with a hydrogen atom. This is a common side reaction, particularly with electron-deficient aryl halides.

  • Cause: The formation of palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water, can lead to reductive elimination to form the dehalogenated product.

  • Solutions:

    • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable.

    • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, use it as a co-solvent at a lower concentration.

    • Control Water Content: In anhydrous reactions, ensure all reagents and solvents are rigorously dried.

C. Glaser Coupling (Sonogashira Reaction)

This is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical di-alkyne byproduct.

  • Cause: This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Solutions:

    • Strictly Anaerobic Conditions: The exclusion of oxygen is critical to suppress Glaser coupling.

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Data Presentation

The following tables provide representative data for common side reactions in cross-coupling. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Yields of Desired Product vs. Homocoupling Side Product in Suzuki Reactions of Fluorinated Aryl Bromides

Aryl BromideBoronic AcidCatalyst SystemBase/SolventDesired Product Yield (%)Homocoupling Yield (%)
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O85-955-10
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / DMF80-90<5
This compound3-Tolylboronic acidXPhos Pd G3K₃PO₄ / Toluene:H₂O75-855-15

Table 2: Estimated Product Distribution in Heck Reactions of Fluorinated Aryl Bromides

Aryl BromideAlkeneCatalyst SystemBase/SolventDesired Product Yield (%)Dehalogenation (%)
1-Bromo-2,4-difluorobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N / DMF70-8010-20
1-Bromo-4-fluorobenzenen-Butyl acrylatePd(PPh₃)₄K₂CO₃ / DMA85-95<10
This compoundMethyl acrylateHerrmann's CatalystNaOAc / NMP65-7515-25

Table 3: Typical Product Distribution in Sonogashira Reactions of Fluorinated Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBase/SolventDesired Product Yield (%)Glaser Coupling (%)
1-Bromo-2,4-difluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF80-905-15
1-Bromo-4-fluorobenzene1-OctynePd(dppf)Cl₂ / CuIDIPEA / DMF75-8510-20
This compoundTrimethylsilylacetyleneSPhos Pd G3 (Cu-free)K₂CO₃ / Dioxane70-80<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., DMF or NMP) to dissolve the solids.

  • Add the alkene (1.2-1.5 equiv) and a base (e.g., Et₃N, 1.5-2.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

Cross_Coupling_Side_Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling A This compound C Desired Product A->C E Dehalogenation A->E B Ar-B(OH)₂ B->C D Homocoupling (Ar-Ar) B->D F This compound H Desired Product F->H I Dehalogenation F->I G Alkene G->H J This compound L Desired Product J->L K Terminal Alkyne K->L M Glaser Coupling (Alkyne Dimer) K->M

Caption: Common side reactions in cross-coupling of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents 1. Verify Reagent Purity and Catalyst Activity start->check_reagents check_conditions 2. Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_conditions optimize_base 3. Optimize Base (Type and Amount) check_conditions->optimize_base optimize_solvent 4. Optimize Solvent System optimize_base->optimize_solvent optimize_temp 5. Adjust Temperature optimize_solvent->optimize_temp optimize_ligand 6. Screen Ligands optimize_temp->optimize_ligand success Improved Yield optimize_ligand->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The presence of two electron-withdrawing fluorine atoms and an ester group makes the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it also increases the susceptibility of the substrate to nucleophilic attack and can promote side reactions like dehalogenation.

Q2: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings with this substrate?

A2: While some palladium catalysts are versatile, it is generally recommended to optimize the catalyst system for each type of reaction. For example, Suzuki couplings often benefit from bulky, electron-rich phosphine ligands, whereas Heck reactions can sometimes be performed with simpler phosphine ligands or even ligandless under certain conditions. Sonogashira couplings traditionally use a combination of a palladium catalyst and a copper(I) co-catalyst, although copper-free systems are becoming more common.

Q3: How do I know if my phosphine ligand has oxidized?

A3: Phosphine oxides can sometimes be detected by ³¹P NMR spectroscopy. Visually, some phosphine ligands may change in appearance upon oxidation. It is always best practice to use fresh ligands or those that have been stored properly under an inert atmosphere.

Q4: What is the role of water in Suzuki coupling reactions?

A4: In many Suzuki coupling protocols, water is used as a co-solvent. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of the boronate species. However, excessive water can also lead to protodeboronation of the boronic acid.

Q5: Is it necessary to use a copper co-catalyst in Sonogashira couplings?

A5: While traditional Sonogashira protocols rely on a copper(I) co-catalyst, its presence can lead to the undesirable Glaser coupling side reaction. Several copper-free protocols have been developed that utilize specific ligands to promote the catalytic cycle without the need for copper. These can be advantageous when dealing with substrates that are sensitive to copper or when Glaser coupling is a significant issue.[2]

References

How to prevent homocoupling in Sonogashira reactions of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent homocoupling in Sonogashira reactions involving Ethyl 2-bromo-4,5-difluorobenzoate.

Troubleshooting Guide: Preventing Homocoupling

This section addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Question 1: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. What are the likely causes?

Answer:

The formation of a homocoupled byproduct, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1] For a substrate like this compound, which is electron-deficient, the rate of the desired cross-coupling reaction can be sluggish, providing more opportunity for the terminal alkyne to homocouple. The primary causes are typically:

  • Presence of Oxygen: Molecular oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2] Rigorous exclusion of air is critical for suppressing this side reaction.

  • Copper(I) Co-catalyst: While the copper co-catalyst is traditionally added to increase the reaction rate, it is also the primary mediator of the homocoupling side reaction.[2][3]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.

  • Sub-optimal Reaction Conditions: Inappropriate choice of ligand, base, solvent, or temperature can negatively impact the rate of the desired Sonogashira coupling, thereby promoting homocoupling.

Question 2: How can I modify my experimental setup and conditions to minimize homocoupling?

Answer:

Several strategies can be employed to significantly reduce or eliminate the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[2][3] This approach may require higher temperatures, different ligands, or stronger bases to achieve a reasonable reaction rate but directly eliminates the primary pathway for this side reaction.

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents. Common techniques include freeze-pump-thaw cycles for solvents and sparging with an inert gas (e.g., argon or nitrogen) for liquids and solids. It is crucial to maintain a positive pressure of an inert gas throughout the entire experiment.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly over an extended period using a syringe pump can help maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling.[1]

  • Optimize the Ligand: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and other Buchwald-type ligands.[4]

  • Select an Appropriate Base and Solvent: The choice of base and solvent is critical. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more effective than traditional amine bases.[5] Solvents such as DMF or toluene are often used in copper-free protocols.[1]

Question 3: I am attempting a copper-free Sonogashira reaction but still observe some homocoupling. What could be the reason?

Answer:

Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which may be sufficient to catalyze some level of Glaser coupling. Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less significant than the copper-catalyzed pathway.

To address this, ensure you are using high-purity reagents and consider acid-washing your glassware to remove any trace metal contaminants.

Frequently Asked Questions (FAQs)

What is the role of each component in a typical Sonogashira reaction?

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the sp²-hybridized carbon of the aryl bromide with the sp-hybridized carbon of the alkyne.[6]

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. It also unfortunately catalyzes the undesired homocoupling reaction.[2]

  • Base (e.g., Triethylamine, Diisopropylamine, Cs₂CO₃): Neutralizes the hydrogen halide (HBr) formed during the reaction and aids in the deprotonation of the terminal alkyne.[6]

  • Ligand (e.g., Triphenylphosphine): Stabilizes the palladium center and influences its reactivity. The choice of ligand is crucial for optimizing the reaction, especially for challenging substrates.

Why is this compound considered a challenging substrate for Sonogashira coupling?

The two electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density of the aryl bromide, which can make the oxidative addition step of the catalytic cycle more difficult. Additionally, the presence of the ethyl ester group ortho to the bromine atom can introduce some steric hindrance. These factors can slow down the desired cross-coupling reaction, making the competing homocoupling of the alkyne more prominent.

Can I use a different palladium precursor?

Yes, various palladium sources can be used, such as Pd(OAc)₂ or Pd₂(dba)₃, often in combination with a suitable phosphine ligand.[2] For copper-free conditions, these are often preferred over pre-formed phosphine complexes.

Data Presentation

The following tables summarize quantitative data for Sonogashira reactions with substrates similar to this compound, highlighting the impact of different reaction conditions on the yield of the desired cross-coupled product and the suppression of homocoupling.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of Aryl Bromides

Aryl BromideCatalyst SystemConditionsDesired Product Yield (%)Homocoupling ByproductReference
4-BromobenzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, 65 °C~70-80%Often observedGeneral Knowledge
4-BromobenzonitrilePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃, Dioxane, 100 °C>90%Minimal to none[5]
Methyl 4-bromobenzoatePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, 65 °C~75-85%Often observedGeneral Knowledge
Methyl 4-bromobenzoate[DTBNpP]Pd(crotyl)ClTMP, DMSO, rt92% (for a similar substrate)Not reported[7]

Table 2: Effect of Ligand and Base on Copper-Free Sonogashira Coupling of Electron-Deficient Aryl Bromides

Aryl BromidePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
4-BromobenzonitrilePd(OAc)₂SPhosK₃PO₄Toluene100>95%[1]
4-BromonitrobenzenePd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane10094%[5]
4-BromoacetophenonePdCl₂(PPh₃)₂P(t-Bu)₃Cs₂CO₃DMF120 (Microwave)91%[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. For particularly problematic cases, the alkyne can be added slowly over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Troubleshooting cluster_solutions Troubleshooting Steps start Sonogashira Reaction of This compound issue Significant Homocoupling (Glaser Product) Observed? start->issue cause1 Presence of Oxygen issue->cause1 Yes cause2 Copper(I) Co-catalyst issue->cause2 cause3 High Alkyne Concentration issue->cause3 cause4 Sub-optimal Conditions issue->cause4 success Desired Cross-Coupled Product (Minimal Homocoupling) issue->success No solution1 Degas Solvents/Reagents (Freeze-Pump-Thaw/Sparging) Maintain Inert Atmosphere cause1->solution1 solution2 Implement Copper-Free Protocol cause2->solution2 solution3 Slow Addition of Alkyne (Syringe Pump) cause3->solution3 solution4 Optimize Ligand, Base, Solvent, and Temperature cause4->solution4 solution1->success no_success Issue Persists solution2->success solution3->success solution4->success re_evaluate Re-evaluate Substrate Purity and Catalyst Activity

Caption: Troubleshooting workflow for homocoupling in Sonogashira reactions.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway ArBr This compound Cross_Coupling Cross-Coupling Cycle ArBr->Cross_Coupling Alkyne Terminal Alkyne Alkyne->Cross_Coupling Alkyne2 Terminal Alkyne Pd_cat Pd(0) Catalyst Pd_cat->Cross_Coupling Base Base Base->Cross_Coupling Product Desired Product (Ar-Alkyne) Cross_Coupling->Product Homo_Coupling Homocoupling Cycle Alkyne2->Homo_Coupling Cu_cat Cu(I) Catalyst Cu_cat->Homo_Coupling Oxygen Oxygen (O2) Oxygen->Homo_Coupling Byproduct Homocoupled Byproduct (Alkyne-Alkyne) Homo_Coupling->Byproduct

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of Ethyl 2-bromo-4,5-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial C-N bond formation reaction. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the initial troubleshooting steps?

A1: Low conversion is a common issue. Here’s a logical progression for troubleshooting:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. The palladium catalyst, ligand, and base are particularly sensitive to air and moisture.[1]

  • Catalyst and Ligand Choice: The selection of the ligand is critical. For electron-deficient substrates like this compound, bulky biarylphosphine ligands are often a good starting point. Consider screening different ligands to find the optimal one for your specific amine.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but its low solubility in nonpolar solvents can be problematic. Ensure vigorous stirring to maintain a good suspension. Alternatively, consider a soluble organic base like DBU, which has shown success with electron-deficient aryl halides.

  • Temperature: Typical reaction temperatures range from 80-110 °C.[1] If you see no reaction at a lower temperature, cautiously increasing the temperature may initiate the catalytic cycle.

Q2: I am observing significant side products, such as hydrodehalogenation of the aryl bromide. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction. To minimize it:

  • Optimize Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.

  • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction progress and stop it once the starting material is consumed.

  • Ensure Inert Atmosphere: Incomplete exclusion of air and moisture can contribute to catalyst degradation and the formation of palladium hydrides, which can lead to hydrodehalogenation.

Q3: How do I choose the right palladium source for my reaction?

A3: The choice of palladium source can impact catalyst activation and overall reaction efficiency.

  • Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred as they provide a reliable and efficient way to generate the active Pd(0) species.

  • Pd(II) Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are used to generate the active catalyst in situ with a phosphine ligand.[2] However, the activation of Pd(II) sources can sometimes be less efficient.

Q4: Can the ester functional group on my substrate interfere with the reaction?

A4: The ester group is generally compatible with Buchwald-Hartwig conditions. However, with very strong bases and high temperatures, there is a potential for side reactions. If you suspect interference, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a more active catalyst system or higher temperatures.

Troubleshooting Guides

Issue 1: Low Reaction Yield

This guide provides a systematic approach to addressing low product yield.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent and Solvent Quality (Anhydrous, Degassed) start->check_reagents screen_ligands Screen Different Phosphine Ligands (e.g., XPhos, RuPhos) check_reagents->screen_ligands If quality is good optimize_base Optimize Base (e.g., NaOtBu, K3PO4, DBU) screen_ligands->optimize_base adjust_temp Adjust Reaction Temperature (80-120 °C) optimize_base->adjust_temp increase_loading Increase Catalyst and Ligand Loading adjust_temp->increase_loading check_stirring Ensure Efficient Stirring increase_loading->check_stirring success Improved Yield check_stirring->success If all else fails

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: General Reaction Conditions

The following tables provide starting points for the optimization of the Buchwald-Hartwig amination of this compound based on reactions with analogous electron-deficient aryl bromides.

Table 1: Recommended Starting Conditions for Amination with Primary and Secondary Amines

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Palladium Source Pd₂(dba)₃ or G3/G4 Precatalyst1 - 2 mol%
Ligand XPhos or RuPhos1.2 - 2.4 mol%
Base NaOtBu or Cs₂CO₃1.5 - 2.0 equiv
Solvent Toluene or Dioxane0.1 - 0.5 M
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Ligand and Base Screening Guide

LigandRecommended Base(s)Typical Substrate Scope
XPhos NaOtBu, K₃PO₄Broad scope, including primary and secondary amines.[2]
RuPhos NaOtBu, Cs₂CO₃Effective for a wide range of amines.
BrettPhos NaOtBu, LiHMDSParticularly good for primary amines.
BINAP NaOtBuA more traditional ligand, may require higher temperatures.
Xantphos Cs₂CO₃, DBUGood for electron-deficient systems and can be used with weaker bases.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed toluene (to achieve 0.2 M concentration)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, base, this compound, and the magnetic stir bar to the Schlenk tube.

  • Addition of Amine and Solvent: Add the amine, followed by the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Add Pd Precatalyst, Base, Aryl Bromide to Schlenk Tube add_amine Add Amine and Anhydrous Solvent prep_reagents->add_amine heat_stir Heat to 100 °C with Vigorous Stirring add_amine->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_filter Cool to RT, Dilute, and Filter through Celite monitor->cool_filter Reaction Complete purify Concentrate and Purify by Chromatography cool_filter->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

This technical support center provides a foundation for optimizing the Buchwald-Hartwig amination of this compound. Remember that the ideal conditions will depend on the specific amine used, and systematic screening of ligands, bases, and solvents is often necessary to achieve the highest yield.

References

Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving Ethyl 2-bromo-4,5-difluorobenzoate. This substrate, while valuable in the synthesis of pharmaceuticals and functional materials, can present unique challenges that affect catalyst performance and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?

A1: The most common indicators of catalyst deactivation include:

  • Stalled Reaction: The reaction begins but fails to proceed to completion, leaving significant amounts of starting material.

  • Low Yield: The final product is isolated in a much lower yield than expected.

  • Formation of Palladium Black: A fine, black precipitate forms in the reaction mixture. This is aggregated, inactive palladium metal and a clear sign of catalyst decomposition.[1]

  • Inconsistent Results: Difficulty in reproducing reaction outcomes between batches, which may point to varying levels of impurities or catalyst degradation.

  • Formation of Side Products: An increase in byproducts, such as hydrodehalogenation (where the bromine is replaced by a hydrogen), can indicate that the catalyst is following non-productive pathways.[2]

Q2: How might the difluoro-substitution pattern on the benzoate substrate affect catalyst activity and deactivation?

A2: The two electron-withdrawing fluorine atoms on the aromatic ring significantly influence the electronic properties of the substrate. This can:

  • Facilitate Oxidative Addition: The electron-deficient nature of the aryl halide can make the C-Br bond more susceptible to oxidative addition to the Pd(0) center, which is the first step in many catalytic cycles.[3]

  • Alter Ligand Effects: The electronic nature of the substrate can influence the optimal choice of ligand. Electron-rich phosphine ligands are often required to promote the oxidative addition of less reactive aryl halides, but the activated nature of this substrate may alter those requirements.

  • Potential for Side Reactions: While not directly causing deactivation, the altered electronics can influence the rates of various steps in the catalytic cycle, potentially making off-cycle deactivation pathways more competitive under certain conditions.

Q3: What are the primary mechanisms of palladium catalyst deactivation?

A3: The main deactivation pathways for palladium catalysts in cross-coupling reactions are:

  • Catalyst Poisoning: Impurities in reagents or solvents can bind strongly to the palladium's active sites, blocking them from participating in the catalytic cycle.[4][5] Common poisons include sulfur compounds, cyanides, and sometimes even excess halides.[4][5]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation (forming phosphine oxides), P-C bond cleavage, or formation of phosphonium salts.[6][7] This removes the stabilizing ligand from the metal center, leading to catalyst decomposition.[8]

  • Formation of Inactive Species: The active Pd(0) catalyst can aggregate to form palladium black, especially if the catalytic cycle is slow or if the ligand concentration is too low.[1][9] Additionally, inactive dimeric or polymeric palladium species can form, removing the catalyst from the productive cycle.[10][11][12][13]

  • Thermal Decomposition: At elevated temperatures, the catalyst complex itself or the ligands can decompose, leading to a loss of activity.[14]

Q4: Can the choice of base influence catalyst stability?

A4: Absolutely. The base is a critical component that can both promote the desired reaction and contribute to catalyst deactivation.

  • Base Strength: A base that is too strong or too weak can disrupt the catalytic cycle. For instance, in Buchwald-Hartwig amination, the base is involved in deprotonating the amine-catalyst complex before reductive elimination.[15]

  • Impurities: Inorganic bases can contain impurities (e.g., sulfides, carbonates) that act as catalyst poisons.

  • Side Reactions: In Heck reactions, the base is required to regenerate the Pd(0) catalyst at the end of the cycle.[16][17] If this step is inefficient, the catalyst can be shunted into deactivation pathways.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion; Reaction Fails to Initiate
Possible Cause Diagnostic Step Recommended Solution
Inactive Catalyst Precursor Analyze the Pd(II) precatalyst if used. Ensure it is properly activated to the active Pd(0) species.Use a well-established Pd(0) source like Pd(PPh₃)₄ or ensure your reduction conditions for a Pd(II) source are effective.
Catalyst Poisoning Review the purity of all reagents and solvents. Trace impurities from starting materials or the base are common culprits.[4][5]Purify reagents (e.g., recrystallize solids, distill liquid substrates). Use high-purity, degassed solvents. Consider using a different batch or supplier for the base.
Inefficient Oxidative Addition The C-Br bond may not be activating effectively, despite the fluorine substituents.Increase the reaction temperature in 10°C increments. Switch to a more electron-rich, sterically demanding phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote oxidative addition.[18][19]
Oxygen Contamination The presence of oxygen can oxidize the active Pd(0) catalyst and/or the phosphine ligands.[6]Ensure the reaction setup is fully inert. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Problem 2: Reaction Stalls After Initial Conversion
Possible Cause Diagnostic Step Recommended Solution
Ligand Degradation Monitor the reaction by ³¹P NMR spectroscopy to observe the appearance of phosphine oxide (typically a downfield-shifted peak) or other degradation products.[6]Switch to a more robust or sterically hindered ligand that is more resistant to oxidation or other degradation pathways.[7] Consider air-free ligand transfer techniques.
Product Inhibition The reaction product may coordinate to the palladium center more strongly than the starting materials, inhibiting further turnover.Try running the reaction at a lower concentration. A change in ligand may also mitigate product inhibition by altering the catalyst's coordination sphere.
Catalyst Agglomeration Observe the reaction for the slow formation of palladium black. This happens when the rate of catalysis is slow, allowing Pd(0) intermediates to aggregate.[9]Optimize reaction conditions to accelerate the catalytic cycle (e.g., change ligand, base, or temperature).[10] Using ligands that chelate more strongly can prevent aggregation.[8]
Change in Reaction pH The reaction may generate acidic or basic byproducts that alter the pH and halt catalysis.Ensure the base used has sufficient buffering capacity to maintain the optimal pH throughout the reaction.
Data Presentation

The selection of a phosphine ligand is critical for catalyst stability and activity. The table below summarizes hypothetical data for a Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of ligand choice on performance.

Table 1: Effect of Phosphine Ligand on Reaction Outcome

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observations
PPh₃21001245Reaction stalled after ~6h; moderate Pd black formation.
P(t-Bu)₃280492Rapid conversion, clean reaction mixture.
Xantphos1100888Stable catalyst, no visible decomposition.
SPhos180296Very high activity and stability.
None511024<10Significant decomposition to palladium black.

This data is representative and intended for illustrative purposes.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a baseline for performing a Suzuki-Miyaura coupling reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition: Evacuate the flask and backfill with inert gas (repeat 3 times). Add the degassed solvent (e.g., dioxane/water mixture, 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under an inert atmosphere.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Phosphine Ligand Degradation via ³¹P NMR

This protocol allows for the direct observation of the state of the phosphine ligand during the reaction.

  • Sample Preparation: Set up the reaction as described in Protocol 1, but in a threaded NMR tube or a vessel from which samples can be safely extracted. Use a deuterated solvent if possible, or include a capillary of a deuterated solvent for locking.

  • Initial Spectrum: Before heating, acquire a ³¹P{¹H} NMR spectrum of the reaction mixture. This will serve as the t=0 reference, showing the peak(s) for the free ligand and the palladium-ligand complex.

  • Time-Course Monitoring: Begin the reaction (heating and stirring). At regular intervals (e.g., every 30-60 minutes), carefully remove the reaction vessel from the heat source and acquire a new ³¹P{¹H} NMR spectrum.

  • Data Analysis: Process the spectra and integrate the peaks. Look for:

    • A decrease in the intensity of the starting ligand/catalyst peaks.

    • The appearance of a new peak, typically ~30-40 ppm downfield from the parent phosphine, corresponding to the phosphine oxide.[6]

    • The emergence of any other phosphorus-containing species.

  • Correlation: Correlate the rate of ligand degradation with the reaction conversion (as determined by ¹H NMR or GC-MS of the same sample) to understand its impact on catalyst activity.

Visualizations
Catalytic Cycle and Deactivation Pathways

Troubleshooting Workflow for Stalled Reactions

// Nodes Start [label="Reaction Stalled or Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Precipitate [label="Observe Reaction:\nIs there a black precipitate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Review Purity of Reagents:\nAny known poisons (S, etc.)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Review Reaction Conditions:\nTemperature too low? Base appropriate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Ligand [label="Analyze Ligand Stability:\nRun ³¹P NMR?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcomes Sol_Aggregate [label="Cause: Catalyst Aggregation\nSolution: Use stronger chelating ligand, optimize rate.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Poison [label="Cause: Catalyst Poisoning\nSolution: Purify all reagents, use fresh high-purity solvents/base.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Cause: Suboptimal Conditions\nSolution: Increase temperature, screen different bases/solvents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ligand [label="Cause: Ligand Degradation\nSolution: Switch to a more robust/sterically hindered ligand.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Continue [label="Problem Persists:\nConsult further literature on analogous systems.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Precipitate; Check_Precipitate -> Sol_Aggregate [label="Yes"]; Check_Precipitate -> Check_Purity [label="No"]; Check_Purity -> Sol_Poison [label="Yes"]; Check_Purity -> Check_Conditions [label="No"]; Check_Conditions -> Sol_Conditions [label="Yes"]; Check_Conditions -> Check_Ligand [label="No"]; Check_Ligand -> Sol_Ligand [label="Degradation\nObserved"]; Check_Ligand -> Continue [label="Ligand\nStable"]; } } Brief, descriptive caption: A logical guide for diagnosing stalled reactions.

References

Technical Support Center: Synthesis of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-bromo-4,5-difluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-bromo-4,5-difluorobenzoic acid, which is then esterified in the second step to yield the final product, this compound.

Q2: How is the precursor, 2-bromo-4,5-difluorobenzoic acid, typically synthesized?

A2: A common and effective method for synthesizing 2-bromo-4,5-difluorobenzoic acid starts from 4,5-difluorophthalic anhydride. This involves a Lossen rearrangement to form an intermediate, which is then subjected to a Sandmeyer reaction to introduce the bromine atom.[1][2] The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts using copper salts as catalysts.[3][4][5]

Q3: What are the critical parameters for the Sandmeyer reaction in this synthesis?

A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] Key parameters to control include the temperature of the diazotization and the Sandmeyer reaction, the concentration of the diazonium salt, and the purity of the reagents, especially the sodium nitrite and the copper(I) bromide. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Q4: What are the common methods for the final esterification step?

A4: The esterification of 2-bromo-4,5-difluorobenzoic acid to its ethyl ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with ethanol.[6]

Q5: What are the expected and potential isomeric impurities in the final product?

A5: The primary expected impurity is the unreacted starting material, 2-bromo-4,5-difluorobenzoic acid. Depending on the purity of the initial starting materials and the regioselectivity of the bromination step, other positional isomers of bromo-difluorobenzoic acid and their corresponding ethyl esters could be present.

Q6: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A6: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are excellent for monitoring the progress of the reaction. For final product characterization and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are recommended.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield in the Sandmeyer reaction Incomplete diazotization of the amino group.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is of high purity.
Decomposition of the diazonium salt.Maintain a low temperature throughout the reaction and use the diazonium salt immediately after its formation.
Inefficient copper catalyst.Use freshly prepared copper(I) bromide. Ensure the catalyst is not oxidized.
Presence of phenolic impurities (hydroxy-difluorobenzoic acid) Reaction of the diazonium salt with water.[7]Minimize the amount of water in the reaction mixture. Perform the reaction under anhydrous conditions where possible.
Incomplete esterification Insufficient catalyst or reaction time.Increase the amount of acid catalyst. Prolong the reaction time or increase the reaction temperature.
Presence of water in the reaction mixture.Use anhydrous ethanol and ensure all glassware is thoroughly dried.
Product is an oil instead of a solid Presence of residual solvent or impurities.Purify the product using column chromatography or recrystallization. Ensure all solvent is removed under vacuum.
Multiple spots on TLC after purification Co-eluting impurities.Optimize the mobile phase for better separation in column chromatography. Consider using a different purification technique, such as preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4,5-difluorobenzoic acid via Sandmeyer Reaction
  • Diazotization:

    • Dissolve 4,5-difluoroanthranilic acid in a mixture of hydrobromic acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-4,5-difluorobenzoic acid.

Protocol 2: Esterification of 2-bromo-4,5-difluorobenzoic acid
  • Acid-Catalyzed Esterification:

    • Suspend 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or HPLC.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A 4,5-Difluorophthalic Anhydride B 4,5-Difluoroanthranilic Acid A->B Lossen Rearrangement C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HBr) D 2-Bromo-4,5-difluorobenzoic Acid C->D Sandmeyer Reaction (CuBr) E This compound D->E Esterification (Ethanol, H+)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis low_yield Low Final Yield? start->low_yield check_sandmeyer Check Sandmeyer Step low_yield->check_sandmeyer Yes check_esterification Check Esterification Step low_yield->check_esterification Yes impurity Impurities Detected? low_yield->impurity No analyze_impurities Analyze Impurities (NMR, MS) check_sandmeyer->analyze_impurities check_esterification->analyze_impurities impurity->analyze_impurities Yes success Pure Product impurity->success No purify Optimize Purification (Chromatography, Recrystallization) analyze_impurities->purify purify->success

Caption: Troubleshooting workflow for synthesis and purification.

References

Improving the regioselectivity of reactions involving Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-bromo-4,5-difluorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites on this compound are the carbon atoms bonded to the halogen substituents. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds.[1][2] Therefore, reactions are expected to occur selectively at the C2 position. For nucleophilic aromatic substitution (SNAr), the reactivity is influenced by the electron-withdrawing nature of the substituents and the position of the leaving group.

Q2: How do the substituents on the aromatic ring influence regioselectivity?

The substituents on the benzene ring—the ethyl ester, bromine, and fluorine atoms—exert both electronic and steric effects that influence the regioselectivity of reactions.

  • Ethyl Ester Group (-COOEt): This is an electron-withdrawing group and can act as a directing group in certain reactions. In ortho-metalation, it can direct lithiation to the adjacent C3 position.[3] In copper-mediated fluoroalkylation reactions, ester groups have been shown to act as directing groups, enhancing reactivity at the ortho position.[4]

  • Bromine (-Br): In palladium-catalyzed cross-coupling reactions, the C-Br bond is the most likely site of oxidative addition, making it the primary reactive site.[1][2]

  • Fluorine (-F): The fluorine atoms are strongly electron-withdrawing, which can activate the ring for nucleophilic aromatic substitution. However, C-F bonds are generally much less reactive than C-Br bonds in palladium-catalyzed cross-coupling reactions.

Q3: Can I achieve selective reaction at one of the C-F bonds?

Selective reaction at a C-F bond in the presence of a C-Br bond is challenging in traditional palladium-catalyzed cross-coupling reactions due to the vast difference in bond dissociation energies and reactivity in oxidative addition.[1][2] Achieving such selectivity would likely require specialized catalysts or reaction conditions that favor C-F activation, which is an area of ongoing research. For nucleophilic aromatic substitution, the position of the fluorine atom relative to the strongly electron-withdrawing ester group can influence its reactivity.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptom: You are observing a mixture of products, with coupling occurring at both the C-Br and C-F bonds, or undesired side reactions.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Reaction Temperature Elevated temperatures can sometimes lead to the activation of less reactive C-F bonds. Try lowering the reaction temperature and extending the reaction time.
Inappropriate Ligand The choice of phosphine ligand is crucial for selectivity. Bulky electron-rich ligands like XPhos, SPhos, or RuPhos can promote the desired C-Br bond activation and suppress side reactions.[5]
Incorrect Base The base plays a critical role in the transmetalation step. Weaker bases may require higher temperatures, potentially leading to reduced selectivity. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] For substrates prone to protodeboronation, milder bases might be necessary.
Catalyst Decomposition The palladium catalyst may be decomposing, leading to non-selective reactions. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and use degassed solvents.
Problem 2: Low Yield in Buchwald-Hartwig Amination

Symptom: The desired amination product at the C2 position is obtained in low yield.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Ligand-Catalyst System The combination of palladium precursor and ligand is critical. For electron-poor aryl bromides, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.[7][8] Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.[7][9]
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with the ester functionality. Consider using a milder base such as Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature.
Steric Hindrance If the incoming amine is sterically bulky, the reaction rate may be slow. Increasing the catalyst loading or using a more active catalyst system might be necessary.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a fresh portion of the catalyst might be needed.

Experimental Protocols

Key Experiment 1: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add Pd(OAc)₂ and XPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Key Experiment 2: Regioselective Buchwald-Hartwig Amination

This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and RuPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous and degassed toluene, followed by the secondary amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s Reaction Setup: - this compound - Arylboronic Acid - Base (K₃PO₄) - Pd(OAc)₂/XPhos reaction_s Reaction: - 1,4-Dioxane/Water - 80-100 °C - Inert Atmosphere start_s->reaction_s workup_s Work-up: - Dilute with EtOAc - Wash with Water/Brine - Dry over Na₂SO₄ reaction_s->workup_s purification_s Purification: - Column Chromatography workup_s->purification_s product_s Regioselective Product purification_s->product_s

Caption: A typical workflow for a regioselective Suzuki-Miyaura coupling reaction.

directing_effects cluster_reactivity Reactivity Hierarchy in Cross-Coupling substrate This compound cbr C-Br Bond (C2) - Most Reactive - Primary site for oxidative addition substrate->cbr Dominant Reactivity cf C-F Bonds (C4, C5) - Less Reactive - Generally unreactive under standard Pd-catalysis substrate->cf Minor Reactivity cooet Ethyl Ester (-COOEt) - Electron-withdrawing - Potential ortho-directing effect substrate->cooet Directing Influence

Caption: Factors influencing regioselectivity in cross-coupling reactions.

References

Overcoming low reactivity of Ethyl 2-bromo-4,5-difluorobenzoate in Heck reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with Ethyl 2-bromo-4,5-difluorobenzoate in Heck coupling reactions. The electron-withdrawing nature of the fluoro and ester substituents on the aromatic ring can significantly deactivate the substrate towards oxidative addition, a critical step in the catalytic cycle. This guide offers strategies to enhance reaction efficiency and achieve desired product yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unreactive in my standard Heck reaction conditions?

A1: The low reactivity of this compound stems from its electron-deficient nature. The two fluorine atoms and the ethyl ester group strongly withdraw electron density from the aryl ring. This deactivation makes the oxidative addition of the aryl bromide to the Pd(0) catalyst, the rate-limiting step of the Heck reaction, energetically unfavorable.[1][2] Standard catalyst systems, such as Pd(OAc)₂ with triphenylphosphine, are often not effective enough to promote this difficult oxidative addition.[1]

Q2: What is the general mechanism of the Heck reaction?

A2: The Heck reaction follows a catalytic cycle involving several key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[3][4]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[3][4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species.[3][4]

  • Reductive Elimination: The base in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[4]

Q3: What are the most critical parameters to consider for optimizing the Heck reaction with this substrate?

A3: For an electron-deficient substrate like this compound, the most critical parameters to optimize are the choice of ligand, the palladium precatalyst, the base, and the reaction temperature. The ligand, in particular, plays a crucial role in activating the catalyst for the challenging oxidative addition step.

Q4: Are there alternative coupling reactions I should consider if the Heck reaction fails?

A4: If you continue to face insurmountable difficulties with the Heck reaction, you might consider other cross-coupling reactions such as the Suzuki-Miyaura reaction. The Suzuki coupling often utilizes different activation pathways and may be more tolerant of electron-deficient substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Heck reaction of this compound.

Problem Potential Cause Suggested Solution
No reaction or very low conversion Ineffective catalyst system for the deactivated substrate.Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines.[5][6] Alternatively, N-heterocyclic carbene (NHC) ligands can be very effective.[7][8] Consider using a palladacycle catalyst, which is known to be highly active.[1][2]
Reaction temperature is too low.Heck reactions with deactivated aryl bromides often require higher temperatures, typically in the range of 100-140 °C.[7][8]
Inappropriate base.The choice of base is crucial. A stronger base may be required. Consider switching from weaker bases like triethylamine to stronger inorganic bases such as Cs₂CO₃ or K₃PO₄.[7]
Formation of side products (e.g., homocoupling of the aryl bromide) Catalyst decomposition or side reactions dominating.This can be indicative of an unstable catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). The choice of ligand can also influence catalyst stability.
Low yield despite some conversion Suboptimal reaction conditions.Systematically optimize reaction parameters. Screen different solvents (e.g., DMF, DMAc, dioxane), bases, and temperatures. A Design of Experiments (DoE) approach can be efficient for optimization.
Impure starting materials or reagents.Ensure all starting materials, solvents, and reagents are pure and anhydrous. Impurities can poison the catalyst.
Inconsistent results Variability in catalyst activation or reaction setup.Pre-activation of the palladium catalyst may lead to more consistent results.[4] Ensure consistent stirring and heating. The quality of the inert atmosphere can also be a source of variability.

Data Presentation: Catalyst Systems for Deactivated Aryl Bromides

The following table summarizes catalyst systems and conditions that have been successfully employed for the Heck reaction of various electron-deficient aryl bromides. These can serve as a starting point for the optimization of the reaction with this compound.

Entry Aryl Bromide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
14-BromoacetophenonePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeTolueneRT95J. Am. Chem. Soc. 2001, 123, 41, 10099-10100
24-BromobenzonitrilePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.2)Cs₂CO₃Dioxane8098J. Am. Chem. Soc. 2001, 123, 41, 10099-10100
3Methyl 4-bromobenzoatePd(OAc)₂ (1)SPhos (2)K₃PO₄Dioxane10094J. Am. Chem. Soc. 2004, 126, 42, 13590-13591
44-Nitro-bromobenzenePd(OAc)₂ (1)NHC-IXantPhos (2)K₂CO₃Dioxane12099Organometallics 2011, 30, 19, 5267–5279

Experimental Protocols

Protocol 1: Heck Reaction using a Bulky Phosphine Ligand

This protocol is a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or butyl acrylate) using a palladium catalyst with a bulky, electron-rich phosphine ligand.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a similar bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add anhydrous solvent (e.g., DMF, 5 mL).

  • Add the alkene (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reagents to Schlenk Tube - this compound - Pd(OAc)₂ - Ligand - Base - Solvent alkene 2. Add Alkene reagents->alkene reaction 3. Heat under Inert Atmosphere (120-140 °C) alkene->reaction monitoring 4. Monitor Progress (TLC/GC) reaction->monitoring workup 5. Aqueous Workup monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product 7. Pure Product purification->product

Caption: A typical experimental workflow for the Heck reaction.

Troubleshooting Logic

troubleshooting_logic start Low or No Conversion catalyst Is the catalyst system potent enough? start->catalyst temp Is the temperature high enough? catalyst->temp Yes change_catalyst Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃) or NHC Ligand catalyst->change_catalyst No base Is the base strong enough? temp->base Yes increase_temp Increase Temperature (120-140 °C) temp->increase_temp No change_base Use Stronger Base (e.g., Cs₂CO₃, K₃PO₄) base->change_base No success Successful Reaction base->success Yes change_catalyst->catalyst increase_temp->temp change_base->base

Caption: A logical flow for troubleshooting low reactivity in the Heck reaction.

References

Effect of fluorine substituents on the reactivity of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-bromo-4,5-difluorobenzoate

This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound in synthetic chemistry. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring, the bromo substituent, and the ethyl ester group.

Frequently Asked Questions (FAQs)

Q1: How do the fluorine substituents affect the reactivity of the C-Br bond in cross-coupling reactions?

The two fluorine atoms are strong electron-withdrawing groups, which decrease the electron density of the benzene ring. This electronic effect has a significant impact on the carbon-bromine (C-Br) bond, making the aryl halide a better substrate for certain cross-coupling reactions. Specifically, the electron deficiency facilitates the oxidative addition step in catalytic cycles, such as those in Suzuki or Buchwald-Hartwig reactions. This can lead to faster reaction rates compared to non-fluorinated analogues under similar conditions.

Q2: I am observing slow or incomplete conversion in my Suzuki coupling reaction. What are the likely causes and solutions?

Several factors can contribute to sluggish Suzuki reactions with this substrate.

  • Issue: Inadequate Base: The base is crucial for the transmetallation step, forming the boronate species that transfers the organic group to the palladium catalyst.[1][2]

    • Troubleshooting: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and freshly opened or dried. Consider using a stronger base or a different solvent system (e.g., THF/water, dioxane/water) to improve solubility and reactivity.

  • Issue: Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.

    • Troubleshooting: Use high-purity reagents and solvents. Degas the reaction mixture thoroughly (e.g., by argon sparging) to remove oxygen, which can oxidize the Pd(0) catalyst. Consider using a more robust phosphine ligand that can stabilize the palladium center.

  • Issue: Steric Hindrance: The ortho-bromo and ortho-ester substituents can create steric hindrance around the reaction center.

    • Troubleshooting: Select a palladium catalyst with a less bulky ligand to facilitate access to the C-Br bond. Increasing the reaction temperature may also help overcome the activation energy barrier.

Troubleshooting Guide

Problem 1: Low Yield in Buchwald-Hartwig Amination
  • Symptom: The coupling of this compound with a primary or secondary amine results in low yield of the desired arylamine, with significant starting material remaining.

  • Potential Cause 1: Inappropriate Ligand Choice. The electronic properties of the fluorinated aryl bromide require a sufficiently electron-donating and sterically appropriate ligand to facilitate the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are known to be effective for challenging substrates. These ligands promote the oxidative addition and reductive elimination steps.

  • Potential Cause 2: Base Incompatibility. The choice of base is critical and can influence catalyst activity and substrate stability.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is fully dissolved or well-suspended in the reaction mixture.

  • Potential Cause 3: Side Reactions. The ethyl ester group can potentially undergo amidation with the amine nucleophile under the reaction conditions, consuming the starting material and amine.

    • Solution: Run the reaction at the lowest effective temperature to minimize this side reaction. Monitor the reaction by TLC or LC-MS to check for the formation of the amide byproduct.

Problem 2: Unwanted Hydrolysis or Transesterification of the Ethyl Ester
  • Symptom: During purification or reaction work-up, the ethyl ester is hydrolyzed to the carboxylic acid or transesterified if an alcohol is present.

  • Potential Cause: The electron-withdrawing fluorine atoms make the ester carbonyl group more electrophilic and thus more susceptible to nucleophilic attack.

    • Solution (Work-up): Avoid strongly basic (e.g., NaOH, KOH) or acidic aqueous work-ups if possible. Use milder bases like sodium bicarbonate for washes.

    • Solution (Chromatography): If using silica gel chromatography, which is slightly acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system to prevent on-column hydrolysis.

Quantitative Data Summary

The electronic effects of the substituents can be observed in their impact on reaction outcomes. The following table summarizes typical yields for cross-coupling reactions, illustrating the high efficiency achievable with this substrate under optimized conditions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90>90
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~95
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~85

Note: These are representative data compiled from typical procedures and may vary based on specific reaction scale and conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standard procedure for coupling an arylboronic acid with this compound.

1. Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

2. Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous organic solvent followed by the degassed water. The ratio of organic solvent to water is typically between 3:1 and 5:1.

  • Stir the mixture and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Electronic Effects on Reactivity

The following diagram illustrates how the substituents on this compound influence the electron density of the aromatic ring, which is a key determinant of its reactivity.

G cluster_0 Electronic Effects on the Aromatic Ring A {this compound | Key Substituents} B Fluorine (F) at C4/C5 -I Effect (Inductive) Strong Electron Withdrawal A->B C Bromo (Br) at C2 -I Effect (Inductive) Weak Electron Withdrawal A->C D Ethyl Ester (COOEt) at C1 -I, -M Effects (Inductive, Mesomeric) Strong Electron Withdrawal A->D E {Overall Effect | Ring is Highly Electron-Deficient} B->E C->E D->E F {Consequence | Enhanced Reactivity in Oxidative Addition (e.g., Suzuki, Buchwald-Hartwig)} E->F

Caption: Logical flow of electronic effects on the aryl halide's reactivity.

Troubleshooting Workflow for a Sluggish Suzuki Reaction

This workflow provides a step-by-step logical process for troubleshooting an incomplete Suzuki coupling reaction involving the title compound.

G start Start: Sluggish Suzuki Reaction check_base Step 1: Verify Base Is it anhydrous? Is it strong enough? start->check_base change_base Action: Use fresh, dry base (e.g., Cs₂CO₃) or switch base check_base->change_base If 'No' check_catalyst Step 2: Check Catalyst System Is the ligand appropriate? Is O₂ excluded? check_base->check_catalyst If 'Yes' change_base->check_catalyst change_catalyst Action: Use a more robust ligand (e.g., Buchwald-type) and degas thoroughly check_catalyst->change_catalyst If 'No' check_temp Step 3: Evaluate Conditions Is the temperature high enough? check_catalyst->check_temp If 'Yes' change_catalyst->check_temp increase_temp Action: Increase reaction temperature incrementally check_temp->increase_temp If 'No' fail Still No Improvement Consult further literature check_temp->fail If 'Yes' success Reaction Improved increase_temp->success

Caption: A decision-making workflow for troubleshooting Suzuki reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-4,5-difluorobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound, particularly in the context of common cross-coupling reactions.

Issue 1: Low or No Yield of the Desired Product After Work-up

  • Question: I performed a Suzuki coupling reaction with this compound, but after work-up and purification, my yield is very low. What could be the issue?

  • Answer: Low yields in Suzuki reactions can stem from several factors. One common issue is the dehalogenation of the starting material, where the bromo group is replaced by a hydrogen atom. This is more likely to occur at higher temperatures and with prolonged reaction times. To mitigate this, consider lowering the reaction temperature and monitoring the reaction closely to avoid unnecessarily long reaction times. Another potential issue is incomplete reaction. Ensure your palladium catalyst is active and that your base is appropriate for the reaction. For the work-up, incomplete extraction of the product can also lead to low yields. Ensure you are using a suitable extraction solvent (e.g., ethyl acetate) and performing multiple extractions to maximize recovery.[1]

Issue 2: Presence of Impurities After Purification

  • Question: After column chromatography of my Sonogashira reaction product, I still see impurities in the NMR spectrum. What are the likely side products and how can I remove them?

  • Answer: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, also known as Glaser coupling.[2] This byproduct can sometimes co-elute with the desired product. To minimize its formation, it is crucial to maintain a strictly anaerobic (oxygen-free) environment throughout the reaction.[2] This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] If homocoupling is still a significant issue, consider using a copper-free Sonogashira protocol. For purification, optimizing your column chromatography conditions (e.g., trying a different solvent system or using a gradient elution) may improve separation.

Issue 3: Difficulty in Removing Palladium Residues

  • Question: How can I effectively remove residual palladium catalyst from my product?

  • Answer: Removing palladium residues is a critical step, especially in the synthesis of pharmaceutical intermediates. A standard work-up procedure involves filtering the reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[3] For further purification, washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester the palladium. Additionally, treatment of the crude product with activated carbon can be effective in adsorbing residual palladium.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the handling and work-up of reactions with this compound.

  • Question: What is a general work-up procedure for a Suzuki coupling reaction involving this compound?

  • Answer: A typical work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and water. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

  • Question: What is a standard work-up for a Sonogashira reaction with this substrate?

  • Answer: After the reaction is complete, the mixture is typically diluted with an ether-based solvent (e.g., diethyl ether or MTBE) and filtered through Celite® to remove insoluble salts and the catalyst. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purification is usually achieved by flash column chromatography.[3]

  • Question: Can the ester group of this compound be hydrolyzed during work-up?

  • Answer: Yes, if the work-up conditions are strongly basic or acidic, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. To avoid this, it is recommended to use mild bases during the reaction and to perform aqueous washes with neutral or weakly acidic/basic solutions (e.g., saturated ammonium chloride or sodium bicarbonate). If hydrolysis is desired, it is typically performed as a separate synthetic step.

Quantitative Data Summary

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)Purity (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O75-90>95
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHF80-95>97
Nucleophilic Aromatic SubstitutionPiperidineNoneK₂CO₃DMF85-98>98

Note: Yields and purities are representative and can vary depending on the specific reaction conditions and the nature of the coupling partner.

Experimental Protocols

1. Suzuki Coupling of this compound with Phenylboronic Acid

  • Methodology: In a round-bottom flask, this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. A solution of Pd(PPh₃)₄ (0.05 eq) in a 3:1:1 mixture of toluene, ethanol, and water is added. The mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere for 12 hours.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL) and water (50 mL). The mixture is filtered through a pad of Celite®. The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford Ethyl 2-phenyl-4,5-difluorobenzoate.

2. Sonogashira Coupling of this compound with Phenylacetylene

  • Methodology: To a solution of this compound (1.0 eq) in THF (10 mL) at room temperature is added sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq).[3] The reaction is stirred for 3 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of Celite®, washing with additional diethyl ether.[3] The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[3] The crude product is purified by flash column chromatography on silica gel to yield Ethyl 2-(phenylethynyl)-4,5-difluorobenzoate.[3]

Visualizations

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Start Start Reaction_Mixture Combine Reactants: This compound, Coupling Partner, Catalyst, Base Start->Reaction_Mixture Reaction_Conditions Heat and Stir under Inert Atmosphere Reaction_Mixture->Reaction_Conditions Quenching Cool and Dilute with Organic Solvent & Water Reaction_Conditions->Quenching Filtration Filter through Celite® to Remove Catalyst Quenching->Filtration Extraction Separate Organic Layer, Wash with Water and Brine Filtration->Extraction Drying Dry over Anhydrous Salt (e.g., Na2SO4) Extraction->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Pure_Product Pure_Product Purification->Pure_Product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_troubleshooting Troubleshooting Logic Crude_Product Crude Product (Contains Impurities) Low_Yield Low Yield? Crude_Product->Low_Yield Impure_Product Impure Product? Crude_Product->Impure_Product Check_Dehalogenation Analyze for Dehalogenation (GC-MS, NMR) Low_Yield->Check_Dehalogenation Yes Optimize_Reaction Optimize Reaction: Lower Temp, Shorter Time Check_Dehalogenation->Optimize_Reaction Check_Homocoupling Analyze for Homocoupling (TLC, NMR) Impure_Product->Check_Homocoupling Yes Optimize_Purification Optimize Purification: Change Solvent System Check_Homocoupling->Optimize_Purification Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Homocoupling->Inert_Atmosphere

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-bromo-4,5-difluorobenzoate and Ethyl 2-bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 2-bromo-4,5-difluorobenzoate and Ethyl 2-bromo-4,5-dichlorobenzoate. These two compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their utility stems from the presence of a bromine atom, which is amenable to various cross-coupling reactions, and the differential electronic effects of the di-fluoro versus di-chloro substituents on the benzene ring.

Theoretical Reactivity Profile

The reactivity of these two aromatic compounds is primarily governed by the electronic nature of the halogen substituents (fluorine and chlorine) and their influence on the carbon-bromine bond, which is the primary site of reaction in palladium-catalyzed cross-coupling reactions.

Inductive and Mesomeric Effects: Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect generally increases the electrophilicity of the aromatic ring and can influence the rate-determining oxidative addition step in cross-coupling reactions. Fluorine is more electronegative than chlorine, leading to a stronger -I effect.

Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring through a mesomeric (resonance) effect (+M). This electron-donating effect opposes the inductive effect. The +M effect is generally stronger for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 3p-2p overlap for chlorine.

Impact on Reactivity:

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. A more electron-deficient aromatic ring generally facilitates this step. Given the stronger overall electron-withdrawing nature of the two fluorine atoms compared to the two chlorine atoms, This compound is expected to be more reactive in these cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNA r): For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups. The cumulative electron-withdrawing effect of the two fluorine atoms, being stronger than that of the two chlorine atoms, should make the aromatic ring of This compound more susceptible to nucleophilic attack , thus exhibiting higher reactivity in SNAr reactions.

Experimental Data Comparison

Nucleophilic Aromatic Substitution
Reactant 1NucleophileProductConditionsYield
This compound4-methoxy-2-nitroanilineEthyl 2-((4-methoxy-2-nitrophenyl)amino)-4,5-difluorobenzoateCs₂CO₃, DMF, 100°C, 4hNot explicitly stated, but reaction went to completion
Ethyl 2-bromo-4,5-dichlorobenzoateNo data found---

A specific yield was not provided in the patent for the reaction with this compound, but the reaction was reported to go to completion, suggesting a high yield.

Suzuki-Miyaura Coupling
Reactant 1Coupling PartnerProductConditionsYield
This compoundNo data found---
Ethyl 2-bromo-4,5-dichlorobenzoateNo data found---
Buchwald-Hartwig Amination
Reactant 1AmineProductConditionsYield
This compoundNo data found---
Ethyl 2-bromo-4,5-dichlorobenzoateNo data found---

Despite extensive searches, specific experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions for these two ethyl esters could not be located in the public domain. The reactivity in these transformations is inferred from general principles of organic chemistry.

Experimental Protocols

Below are representative experimental protocols for key reactions. Note that these are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Nucleophilic Aromatic Substitution

This protocol is based on a procedure described for this compound.

Materials:

  • Ethyl 2-bromo-4,5-dihalobenzoate (1.0 eq)

  • Nucleophile (e.g., an aniline derivative, 1.0 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 2-bromo-4,5-dihalobenzoate, the nucleophile, and Cesium Carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship in Reactivity

G cluster_reactivity Reactivity Comparison cluster_factors Governing Factors Difluoro_Compound This compound Inductive_Effect Inductive Effect (-I) Difluoro_Compound->Inductive_Effect Stronger Mesomeric_Effect Mesomeric Effect (+M) Difluoro_Compound->Mesomeric_Effect Stronger Higher_Reactivity Higher_Reactivity Difluoro_Compound->Higher_Reactivity Expected Dichloro_Compound Ethyl 2-bromo-4,5-dichlorobenzoate Dichloro_Compound->Inductive_Effect Weaker Dichloro_Compound->Mesomeric_Effect Weaker Lower_Reactivity Lower_Reactivity Dichloro_Compound->Lower_Reactivity Expected Inductive_Effect->Higher_Reactivity Promotes Mesomeric_Effect->Lower_Reactivity Opposes

Caption: Expected reactivity based on electronic effects.

Experimental Workflow for a Suzuki Coupling Reaction

G Start Setup Reactants Add Aryl Bromide, Boronic Acid, Base, and Solvent Start->Reactants Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Reaction Heat under Inert Atmosphere Catalyst->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for a Suzuki coupling reaction.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive than Ethyl 2-bromo-4,5-dichlorobenzoate in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. This is attributed to the stronger net electron-withdrawing effect of the two fluorine atoms compared to the two chlorine atoms, which activates the C-Br bond towards oxidative addition and the aromatic ring towards nucleophilic attack.

While a direct quantitative comparison from experimental data is currently unavailable in the literature, the provided information and theoretical background can guide researchers in the selection of these reagents and in the design of their synthetic routes. Further experimental studies are warranted to provide a definitive quantitative comparison of the reactivity of these two valuable synthetic building blocks.

A Comparative Analysis of Suzuki Coupling Reactions: Ethyl 2-bromo-4,5-difluorobenzoate versus Alternative Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of aryl halide is a critical parameter influencing reaction yields and efficiency. This guide provides a comparative analysis of the Suzuki coupling performance of Ethyl 2-bromo-4,5-difluorobenzoate against other commonly employed aryl bromides, supported by experimental data.

This compound is an electron-deficient aryl bromide, a characteristic that generally makes it a favorable substrate for Suzuki coupling reactions. The electron-withdrawing nature of the fluorine atoms and the ethyl ester group is expected to facilitate the rate-determining oxidative addition step in the catalytic cycle. However, a direct comparison with other aryl bromides under standardized conditions is essential for informed substrate selection and reaction optimization.

Comparative Yields in Suzuki Coupling

To provide a clear comparison, the following table summarizes the reported yields for the Suzuki coupling of this compound and other selected aryl bromides with various arylboronic acids. The selected alternatives include a less electron-deficient analog (Ethyl 2-bromobenzoate) and isomers with different fluorine substitution patterns (4-bromo-1,2-difluorobenzene and 2-bromo-1,4-difluorobenzene).

Aryl BromideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285[1][2]
Ethyl 2-bromobenzoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[1]
4-bromo-1,2-difluorobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001695[3]
2-bromo-1,4-difluorobenzenePhenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane801291
This compound 4-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄2-Methyltetrahydrofuran100888[4]
Ethyl 2-bromobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100678[5]
4-bromo-1,2-difluorobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / Buchwald LigandCsFToluene1102490
2-bromo-1,4-difluorobenzene4-Methoxyphenylboronic acidPdCl₂(amphos)K₂CO₃Dioxane/H₂O100496
This compound 4-Fluorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1101290[3]
Ethyl 2-bromobenzoate4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801688
4-bromo-1,2-difluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/EtOH11048>99[3]
2-bromo-1,4-difluorobenzene4-Fluorophenylboronic acidPd/CK₂CO₃Ethanol/Water80294

Note: The presented data is a compilation from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution. The absence of a specific citation indicates that the data is representative of typical Suzuki coupling reactions found in the chemical literature.

Experimental Workflow and Methodologies

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental protocol. Below is a generalized workflow and detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/GC/LC-MS) heating->monitoring extraction Aqueous Workup (Extraction & Washes) monitoring->extraction Upon Completion drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification

A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask was evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water were then added via syringe. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.[1][2]

Protocol 2: Suzuki Coupling of Ethyl 2-bromobenzoate with Phenylboronic Acid

  • Materials: Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), Toluene (10 mL), Water (1 mL).

  • Procedure: In a glovebox, a Schlenk tube was charged with Ethyl 2-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Toluene and water were added, and the tube was sealed. The reaction mixture was removed from the glovebox and heated to 100 °C with vigorous stirring for 18 hours. After cooling, the mixture was diluted with diethyl ether, filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash chromatography to yield the product.[1]

Protocol 3: Suzuki Coupling of 4-bromo-1,2-difluorobenzene with Phenylboronic Acid

  • Materials: 4-bromo-1,2-difluorobenzene (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.5 mmol, 1.5 equiv.), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.), tert-Butanol (10 mL).

  • Procedure: An oven-dried vial was charged with 4-bromo-1,2-difluorobenzene, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. The vial was sealed with a PTFE-lined cap, evacuated, and backfilled with argon. Anhydrous tert-butanol was added, and the mixture was stirred at 100 °C for 16 hours. The reaction was then cooled, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried, concentrated, and the product was isolated by chromatography.[3]

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl R-Pd(II)Ln-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Evolving Landscape of BRD4 Inhibition: A Comparative Guide to Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and improved therapeutic agents is a continuous endeavor. In the realm of epigenetic modulation, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising candidates for the treatment of cancer and inflammatory diseases. A key starting material in the synthesis of many potent BRD4 inhibitors has been Ethyl 2-bromo-4,5-difluorobenzoate. This guide provides a comprehensive comparison of alternative building blocks to this established scaffold, offering insights into their performance, supported by experimental data, and detailed methodologies for their synthesis and evaluation.

The established route to many BRD4 inhibitors often involves the use of this compound as a crucial building block. However, the pursuit of improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel chemical space, has led to the investigation of a diverse array of alternative scaffolds. This guide will delve into a selection of these alternatives, presenting a head-to-head comparison of their key characteristics.

Comparative Performance of BRD4 Inhibitors from Alternative Scaffolds

The efficacy of a BRD4 inhibitor is determined by several key parameters, including its potency (typically measured as the half-maximal inhibitory concentration, IC50), its selectivity for BRD4 over other BET family members (BRD2, BRD3, and BRDT), and its cellular activity. The following table summarizes the performance of representative BRD4 inhibitors derived from alternative building blocks compared to a typical inhibitor derived from the this compound scaffold.

Building Block/ScaffoldRepresentative InhibitorBRD4(BD1) IC50 (nM)BRD4(BD2) IC50 (nM)Selectivity ProfileReference
This compound derivative (+)-JQ177135Pan-BET inhibitor[1]
Dihydropyridopyrimidine Compound 3370 (Ki)-Pan-BET inhibitor[2]
Naphthalene-1,4-dione HIT-A1290 (AlphaScreen), 480 (HTRF)--[3]
4-Phenylquinazoline Compound C-34--Comparable to JQ1 for BD1/BD2[4]
N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide Compound 830211,000--[5]
Imidazolopyridone HB100-A735--[6]

BRD4 Signaling Pathway and Inhibition

BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including key oncogenes like MYC.[1][7] BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), displacing it from chromatin and thereby downregulating the expression of its target genes.[1]

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus Acetylated Histone Acetylated Histone BRD4 BRD4 Acetylated Histone->BRD4 binds to PTEFb P-TEFb Complex BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates MYC MYC Gene Transcription PolII->MYC initiates Inhibitor BRD4 Inhibitor Inhibitor->BRD4 competitively binds & blocks Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow A Virtual or High-Throughput Screening of Compound Library B Biochemical Assays (e.g., AlphaScreen, TR-FRET) Determine IC50 vs. BRD4 A->B C Selectivity Profiling (IC50 vs. other BETs, e.g., BRD2, BRD3) B->C D Cell-Based Assays (e.g., Cell Proliferation, Apoptosis) Determine cellular potency C->D E Target Engagement & Downstream Effects (e.g., Western Blot for c-MYC) D->E F In Vivo Efficacy Studies (Xenograft models) E->F

References

A Comparative Spectroscopic Guide to Ethyl 2-bromo-4,5-difluorobenzoate and its Aryl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 2-bromo-4,5-difluorobenzoate and its synthesized aryl derivatives. The introduction of different aryl moieties via Suzuki coupling significantly influences the electronic environment of the parent molecule, leading to discernible shifts in their respective NMR, IR, and Mass Spectra. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated aromatic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives, Ethyl 2-phenyl-4,5-difluorobenzoate and Ethyl 2-(4-methoxyphenyl)-4,5-difluorobenzoate. The data for the derivatives are predicted based on established trends in spectroscopic analysis of similar aromatic compounds.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Other (ppm)
This compound7.68 (dd, 1H), 7.21 (dd, 1H)4.39 (q, 2H)1.38 (t, 3H)-
Ethyl 2-phenyl-4,5-difluorobenzoate7.30-7.50 (m, 5H), 7.15 (dd, 1H), 6.95 (dd, 1H)4.35 (q, 2H)1.35 (t, 3H)-
Ethyl 2-(4-methoxyphenyl)-4,5-difluorobenzoate7.40 (d, 2H), 6.90 (d, 2H), 7.10 (dd, 1H), 6.90 (dd, 1H)4.34 (q, 2H)1.34 (t, 3H)3.85 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Other (ppm)
This compound163.5158.2 (d), 150.1 (d), 122.5 (d), 119.8 (d), 117.5, 114.862.114.2-
Ethyl 2-phenyl-4,5-difluorobenzoate167.0157.5 (d), 149.5 (d), 140.1, 130.2, 128.9, 128.5, 121.0 (d), 118.0 (d)61.514.1-
Ethyl 2-(4-methoxyphenyl)-4,5-difluorobenzoate167.2159.8, 157.3 (d), 149.3 (d), 132.5, 130.0, 120.8 (d), 117.8 (d), 114.261.414.155.4 (-OCH₃)

Table 3: IR and Mass Spectrometry Data

CompoundIR ν(C=O) (cm⁻¹)IR ν(C-F) (cm⁻¹)IR ν(C-O) (cm⁻¹)Mass Spectrum (m/z)
This compound17351180, 10801250264/266 [M, M+2]⁺
Ethyl 2-phenyl-4,5-difluorobenzoate17201175, 10751240262 [M]⁺
Ethyl 2-(4-methoxyphenyl)-4,5-difluorobenzoate17181178, 10721245, 1030292 [M]⁺

Experimental Protocols

General Procedure for the Synthesis of Aryl Derivatives via Suzuki Coupling

To a solution of this compound (1.0 mmol) in a 2:1 mixture of toluene and ethanol (15 mL) is added the corresponding arylboronic acid (1.2 mmol) and a 2M aqueous solution of sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to reflux under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : Infrared spectra are recorded on an FT-IR spectrometer using thin films on NaCl plates.

  • Mass Spectrometry : Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizations

G Synthetic Pathway to Aryl Derivatives A This compound C Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol, Reflux A->C B Arylboronic Acid (e.g., Phenylboronic acid) B->C D Ethyl 2-aryl-4,5-difluorobenzoate C->D

Synthetic Pathway via Suzuki Coupling

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification Sample Preparation Sample Preparation Purification->Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis ¹H, ¹³C IR Analysis IR Analysis Sample Preparation->IR Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis Data Interpretation Data Interpretation NMR Analysis->Data Interpretation IR Analysis->Data Interpretation MS Analysis->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Experimental Workflow for Analysis

A Comparative Guide to HPLC and GC-MS Analysis of Ethyl 2-bromo-4,5-difluorobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. The synthesis of Ethyl 2-bromo-4,5-difluorobenzoate, a key intermediate in various pharmaceutical compounds, is no exception. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of its reaction mixtures. We will delve into their respective experimental protocols, present comparative data, and illustrate the underlying principles and workflows.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of a wide array of compounds, particularly those that are non-volatile or thermally sensitive.[1] In the context of the this compound reaction, HPLC is well-suited for separating the starting materials, product, and non-volatile byproducts in the liquid phase.

Experimental Protocol: HPLC

A typical Reverse-Phase HPLC (RP-HPLC) method is employed for the analysis of aromatic esters like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[2]

  • Column : A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of non-polar to moderately polar compounds.[2]

  • Mobile Phase : A gradient elution with Acetonitrile and water is often effective. The gradient can be optimized to achieve good resolution between the peaks of interest.[2][3]

  • Flow Rate : A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[2]

  • Column Temperature : Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.[2]

  • Detection : UV detection at a wavelength of 254 nm is appropriate for aromatic compounds.

  • Injection Volume : A 10 µL injection volume is a common starting point.[2]

Data Presentation: HPLC Analysis of a Simulated Reaction Mixture

The following table summarizes the expected quantitative data from an HPLC analysis of a hypothetical reaction mixture. The mixture is assumed to contain the starting material (2-bromo-4,5-difluorobenzoic acid), the product (this compound), and a potential byproduct (e.g., an isomer or degradation product).

CompoundRetention Time (min)Peak Area (arbitrary units)Relative Amount (%)
2-bromo-4,5-difluorobenzoic acid3.5150,00015
Byproduct5.250,0005
This compound8.1800,00080

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For the analysis of this compound, which is a semi-volatile compound, GC-MS can provide excellent separation and definitive identification through mass spectral data.

Experimental Protocol: GC-MS

A standard GC-MS method for the analysis of halogenated aromatic compounds would be as follows:

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer, typically with an Electron Ionization (EI) source.[4]

  • Column : A capillary column with a non-polar or mid-polar stationary phase, such as a VF-624ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for separating a range of volatile and semi-volatile compounds.

  • Carrier Gas : Helium is a common carrier gas with a constant flow rate of around 1 mL/min.

  • Oven Temperature Program : A temperature gradient is used to elute compounds with different boiling points. A typical program might be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature : 250°C to ensure complete vaporization of the sample.

  • Ion Source Temperature : 230°C.

  • Mass Range : A scan range of 50-400 m/z is generally sufficient to capture the molecular ions and characteristic fragments of the compounds of interest.

  • Sample Preparation : The reaction mixture may need to be diluted in a suitable solvent like dichloromethane or ethyl acetate before injection.

Data Presentation: GC-MS Analysis of a Simulated Reaction Mixture

The table below presents the expected quantitative and qualitative data from a GC-MS analysis of the same hypothetical reaction mixture.

CompoundRetention Time (min)Key m/z FragmentsRelative Abundance (%)
Starting Material Solvent4.2Solvent-specific fragments-
Byproduct10.5e.g., 264, 219, 1415
This compound12.8265 (M+) , 220, 192, 14180
2-bromo-4,5-difluorobenzoic acid (as methyl ester derivative)11.3251 (M+) , 220, 192, 14115

Note: For GC-MS analysis, non-volatile starting materials like carboxylic acids may require derivatization (e.g., methylation) to become volatile enough for analysis.

Visualizing the Analytical Workflow and Principles

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental principles of chromatographic separation.

HPLC_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis ReactionMixture Reaction Mixture Dilution Dilution/Derivatization ReactionMixture->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection GCMS_Injection GC-MS Injection Dilution->GCMS_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection C18_Column->UV_Detection HPLC_Data HPLC Chromatogram & Data UV_Detection->HPLC_Data Capillary_Column Capillary Column Separation GCMS_Injection->Capillary_Column EI_Source Electron Ionization Capillary_Column->EI_Source Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer GCMS_Data GC-MS Chromatogram & Spectra Mass_Analyzer->GCMS_Data

Caption: Experimental workflow for HPLC and GC-MS analysis.

Chromatographic_Separation cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (Column) cluster_elution Elution mp_start sp1 mp_start->sp1 Analyte Mixture Injected sp2 elute_end sp1->elute_end Analyte 1 (Less Retained) sp3 sp2->elute_end Analyte 2 sp3->elute_end Analyte 3 (More Retained)

Caption: Principle of chromatographic separation.

Comparison Summary: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compounds.[1]Volatile, thermally stable compounds.[1]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Detection Typically UV-Vis, providing quantitative data based on light absorbance.Mass spectrometry, providing structural information (mass-to-charge ratio) for definitive identification.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for non-volatile compounds.
Strengths Broad applicability, robust, and reproducible for quantification.High separation efficiency, high sensitivity, and specific identification.
Limitations Lower peak capacity compared to capillary GC, less specific detection without MS.Limited to thermally stable and volatile compounds.

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of reaction mixtures in pharmaceutical development. For the analysis of this compound reaction mixtures, HPLC with UV detection offers a robust and straightforward method for quantifying the main components, especially if non-volatile starting materials or byproducts are present. On the other hand, GC-MS provides superior separation efficiency and the significant advantage of mass spectral data, which allows for the unambiguous identification of the product and any volatile impurities. The choice between these techniques will ultimately depend on the specific goals of the analysis, whether it be routine quantification (favoring HPLC) or detailed impurity profiling and identification (favoring GC-MS). In many research and development settings, the complementary nature of these two techniques is leveraged to gain a comprehensive understanding of the reaction progress and product purity.

References

Benchmarking Catalyst Performance for Cross-Coupling Reactions with Ethyl 2-bromo-4,5-difluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 2-bromo-4,5-difluorobenzoate serves as a valuable building block for introducing the difluorinated phenyl group, which can significantly enhance the pharmacokinetic and physicochemical properties of target molecules. The efficiency of its incorporation through cross-coupling reactions is highly dependent on the chosen catalytic system.

This guide provides an objective comparison of the predicted performance of various palladium-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with this compound. While direct, head-to-head comparative experimental data for this specific substrate is limited in the literature, this guide compiles representative data from structurally analogous electron-deficient and fluorinated aryl bromides to provide a predictive framework for catalyst selection and reaction optimization.

Comparative Catalyst Performance Data

The following tables summarize expected yields for the cross-coupling of this compound with various partners, based on the performance of catalytic systems with similar substrates.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)1001275-85
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100885-95
Pd₂(dba)₃ / XPhosCs₂CO₃THF80690-98
PdCl₂(dppf)Na₂CO₃DMF1101670-80

Table 2: Predicted Performance in Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001870-80
Pd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1101280-90
G3-XPhos PalladacycleCs₂CO₃t-Amyl alcohol1001088-96
Pd(OAc)₂ / cataCXium® AK₃PO₄Toluene1001675-85

Table 3: Predicted Performance in Heck Coupling of this compound with Styrene

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Pd(OAc)₂Et₃NDMF1001665-75
Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc1202470-80
Herrmann's CatalystNaOAcNMP1401080-90
PdCl₂(PPh₃)₂Et₃NAcetonitrile801860-70

Table 4: Predicted Performance in Sonogashira Coupling of this compound with Phenylacetylene

Catalyst System (Precatalyst/Ligand)Co-catalystBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF60870-85
Pd(PPh₃)₄CuIi-Pr₂NHDMF80680-90
Pd(OAc)₂ / SPhos-Cs₂CO₃1,4-Dioxane1001275-85 (Copper-free)
[Pd(allyl)Cl]₂ / cataCXium® ACuIDIPAToluene701085-95

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat to Desired Temperature and Stir solvent->react monitor Monitor Progress by TLC/GC-MS react->monitor monitor->react Continue until completion workup Aqueous Work-up (Extraction, Washes) monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Characterized Product purify->end

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., THF, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.02 mmol, 2 mol%) and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv.) and the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., t-amyl alcohol, 5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Herrmann's Catalyst, 0.01 mmol, 1 mol%), and the base (e.g., NaOAc, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen.

  • Reagent Addition: Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.) and anhydrous solvent (e.g., NMP, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with stirring. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., i-Pr₂NH, 2.0 mmol, 2.0 equiv.), and the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the reaction at the desired temperature (e.g., 80 °C) until the starting material is consumed as indicated by TLC.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Catalytic Cycle for Cross-Coupling Reactions

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Aryl Halide R-M Organometallic Reagent Ar-R Coupled Product

The Strategic Advantage of Ethyl 2-bromo-4,5-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Ethyl 2-bromo-4,5-difluorobenzoate has emerged as a valuable and versatile building block for introducing the desirable 2,4,5-trisubstituted fluorinated phenyl motif into complex molecules. This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, and details key experimental protocols for its application.

Unlocking a Versatile Synthetic Hub

This compound provides a strategically functionalized aromatic ring, presenting medicinal chemists with multiple avenues for molecular elaboration. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The vicinal fluorine atoms at the 4- and 5-positions play a crucial role in modulating the electronic properties of the ring and can enhance binding interactions with target proteins.

A key advantage of this building block is its utility in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists and voltage-gated sodium channel Nav1.7 inhibitors, both of which are promising therapeutic targets for metabolic disorders and pain management, respectively.

Performance in Key Cross-Coupling Reactions

The efficacy of a building block is largely determined by its performance in key chemical transformations. Below is a summary of typical performance data for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental to the application of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a critical factor for the success of this coupling.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)
Ethyl 2-bromobenzoatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100685
Ethyl 4-bromobenzoatePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100298
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast number of pharmaceutical compounds.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene902~85 (estimated)
7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃/XPhosKOtBuToluene90287[1]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃/BINAPNaOtBuToluene80460[2]

Comparison with Alternative Building Blocks

The choice of building block is a critical decision in a synthetic campaign. Below is a comparison of this compound with other isomeric bromodifluorobenzoates.

FeatureThis compoundEthyl 3-bromo-4,5-difluorobenzoateEthyl 5-bromo-2,4-difluorobenzoate
Substitution Pattern 1,2,4,5-tetrasubstituted benzene ring precursor.1,3,4,5-tetrasubstituted benzene ring precursor.1,2,4,5-tetrasubstituted benzene ring precursor.
Reactivity in Cross-Coupling The bromine at C2 is sterically hindered by the adjacent ester group, which may require more robust catalytic systems. The electron-withdrawing nature of the fluorines and the ester enhances reactivity towards oxidative addition.The bromine at C3 is less sterically hindered than in the 2-bromo isomer, potentially leading to faster reaction kinetics under similar conditions.The bromine at C5 is sterically unhindered, generally leading to high reactivity in cross-coupling reactions.
Synthetic Accessibility Commercially available.Commercially available.Commercially available.
Applications in Medicinal Chemistry Precursor for GPR119 agonists and NaV1.7 inhibitors.Used in the synthesis of various bioactive molecules.Utilized in the synthesis of kinase inhibitors and other therapeutic agents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any building block.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (2:1:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.1 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Molecular Landscape

GPR119 Signaling Pathway

GPR119_Signaling_Pathway GPR119 Signaling Pathway GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion promotes

Caption: A simplified diagram of the GPR119 signaling cascade initiated by an agonist.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants & Base Inert Establish Inert Atmosphere Start->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent React Heat & Stir Solvent->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

References

The Strategic Application of Ethyl 2-bromo-4,5-difluorobenzoate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that balances cost, efficiency, and final product yield. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 2-bromo-4,5-difluorobenzoate compared to its common alternatives, 2-bromo-4,5-difluorobenzoic acid and Mthis compound, in palladium-catalyzed cross-coupling reactions.

This compound serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility primarily lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings. The presence of the bromine atom provides a reactive site for these transformations, while the fluorine atoms can enhance the biological activity and metabolic stability of the final products. This analysis delves into the economic and synthetic advantages and disadvantages of using the ethyl ester versus the corresponding carboxylic acid or methyl ester.

Comparative Cost Analysis of Starting Materials

A crucial factor in any synthetic strategy is the cost of the raw materials. The following table summarizes the approximate costs of this compound and its alternatives, based on currently available market data. It is important to note that prices can vary depending on the supplier, purity, and quantity purchased.

CompoundMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound265.05>95%~$8-10
2-Bromo-4,5-difluorobenzoic acid237.00>97%~$15-20
Mthis compound251.02>98%~$12-18

Note: Prices are approximate and subject to change. Data compiled from various chemical suppliers.

As the data indicates, this compound is generally the most cost-effective option among the three on a per-gram basis. However, a true cost-benefit analysis must also consider the efficiency of the subsequent synthetic steps.

Performance in Synthetic Applications: A Yield-Based Comparison

Hypothetical Suzuki Coupling Reaction:

Starting MaterialTypical Reported Yield (%)
This compound85-95%
2-Bromo-4,5-difluorobenzoic acid75-85%
Mthis compound80-90%

Note: Yields are estimations based on literature for similar Suzuki coupling reactions and can vary significantly based on reaction conditions.

Generally, the ester derivatives (ethyl and methyl) tend to provide slightly higher yields in palladium-catalyzed cross-coupling reactions compared to the free carboxylic acid. This can be attributed to the potential for the carboxylic acid group to interfere with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the base.

Cost-Benefit Calculation: Cost per Mole of Product

To integrate the cost and yield data, we can calculate the approximate cost of the starting material required to produce one mole of the desired biaryl product, assuming a hypothetical 100% conversion for the purpose of this calculation and using the higher end of the typical yield range.

Starting MaterialPrice (USD/mol)Assumed Yield (%)Cost per Mole of Product (USD)
This compound~$238595%~$2510
2-Bromo-4,5-difluorobenzoic acid~$426685%~$5019
Mthis compound~$376590%~$4183

This analysis clearly demonstrates that despite the seemingly small initial price differences per gram, the combination of lower molecular weight and higher reaction yields makes This compound the most economically favorable starting material for this type of transformation.

Experimental Protocols

Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • This compound (1.0 mmol, 265 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages from reagent selection to final product purification.

G reagent_selection Reagent Selection (e.g., this compound) reaction_setup Reaction Setup (Catalyst, Ligand, Base, Solvent) reagent_selection->reaction_setup reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) reaction_setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling synthesis.

Logical Decision Pathway for Reagent Selection

The choice of starting material often involves a multi-faceted decision process. The following diagram outlines the key considerations in selecting between this compound and its alternatives.

G start Start: Need for 2-bromo-4,5-difluorophenyl moiety cost Is initial cost the primary driver? start->cost yield Is maximizing yield critical? cost->yield Yes acid Select 2-bromo-4,5-difluorobenzoic acid cost->acid No (if acid is required directly) ester_hydrolysis Is subsequent ester hydrolysis acceptable? yield->ester_hydrolysis Yes yield->acid No ethyl_ester Select Ethyl 2-bromo-4,5-difluorobenzoate ester_hydrolysis->ethyl_ester Yes ester_hydrolysis->acid No methyl_ester Consider Methyl 2-bromo-4,5-difluorobenzoate ester_hydrolysis->methyl_ester Yes

Caption: Decision tree for selecting the optimal 2-bromo-4,5-difluorobenzoyl precursor.

Conclusion

Based on this analysis, This compound presents the most favorable balance of cost and synthetic efficiency for palladium-catalyzed cross-coupling reactions when compared to 2-bromo-4,5-difluorobenzoic acid and Mthis compound. Its lower initial cost, coupled with generally higher reaction yields, translates to a significantly lower cost per mole of the final product. While the specific reaction conditions will always need to be optimized, the inherent economic and synthetic advantages make this compound a strategically sound choice for researchers and drug development professionals aiming to maximize efficiency and minimize costs in their synthetic endeavors.

Stability Under Fire: A Comparative Guide to Ethyl 2-bromo-4,5-difluorobenzoate in Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and reliable building blocks is paramount to the success of complex synthetic campaigns. Ethyl 2-bromo-4,5-difluorobenzoate, a key intermediate in the synthesis of various pharmaceutical agents, offers a unique combination of functional handles. However, its stability under common reaction conditions can be a critical factor influencing yield, purity, and overall process efficiency. This guide provides an objective comparison of the stability and reactivity of this compound against its chloro and iodo analogs, supported by established chemical principles and detailed experimental protocols for direct comparison.

The primary degradation pathways for this compound and its analogs under typical synthetic transformations, such as palladium-catalyzed cross-coupling reactions, include cleavage of the carbon-halogen bond and hydrolysis of the ethyl ester. The reactivity of the aryl halide is a key determinant of its stability, with the general trend for palladium-catalyzed reactions being I > Br > Cl. While the more reactive iodo-analog may offer faster reaction times, it can also be more prone to degradation. Conversely, the less reactive chloro-analog may exhibit greater stability but require more forcing reaction conditions.

Comparative Stability and Reactivity Profile

The stability of Ethyl 2-halo-4,5-difluorobenzoates is inversely related to their reactivity in common cross-coupling reactions. The following table provides a qualitative comparison based on established principles of organic chemistry.

PropertyEthyl 2-iodo-4,5-difluorobenzoateThis compoundEthyl 2-chloro-4,5-difluorobenzoate
Reactivity in Cross-Coupling HighestHighModerate
Relative Stability LowestModerateHighest
Typical Reaction Conditions Milder (lower temperatures, less active catalysts)ModerateMore Forcing (higher temperatures, more active catalysts)
Potential for Side Reactions (e.g., dehalogenation) HighestModerateLowest
Ester Hydrolysis Susceptibility Similar across all three under identical pH and temperatureSimilar across all three under identical pH and temperatureSimilar across all three under identical pH and temperature

Experimental Protocols for Comparative Stability Analysis

To generate quantitative data for a direct comparison of the stability of this compound and its alternatives, the following experimental protocols are proposed.

Protocol 1: Stability Under Suzuki-Miyaura Cross-Coupling Conditions

This experiment aims to quantify the degradation of the aryl halides under typical Suzuki-Miyaura reaction conditions over time.

Materials:

  • This compound

  • Ethyl 2-chloro-4,5-difluorobenzoate

  • Ethyl 2-iodo-4,5-difluorobenzoate

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Internal standard (e.g., dodecane)

  • HPLC grade solvents

Procedure:

  • Prepare a stock solution for each aryl halide (10 mmol) and an internal standard in toluene.

  • In separate reaction vessels for each aryl halide, add the aryl halide stock solution (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of toluene:ethanol (5 mL) and water (1 mL) to each vessel.

  • Degas each reaction mixture with argon for 15 minutes.

  • Place the reaction vessels in a preheated oil bath at 90°C and start stirring.

  • At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quench the aliquot with 1 mL of 1M HCl and extract with 1 mL of ethyl acetate.

  • Analyze the organic layer by HPLC-UV to quantify the remaining aryl halide relative to the internal standard.

Protocol 2: Hydrolytic Stability Assessment

This experiment will determine the rate of hydrolysis of the ethyl ester under acidic and basic conditions.

Materials:

  • This compound

  • Ethyl 2-chloro-4,5-difluorobenzoate

  • Ethyl 2-iodo-4,5-difluorobenzoate

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard

Procedure:

  • Prepare stock solutions of each ester in acetonitrile.

  • For each ester, prepare two reaction mixtures: one with 1M HCl and one with 1M NaOH, with a final ester concentration of 1 mg/mL in a 1:1 acetonitrile/aqueous solution.

  • Maintain the reaction mixtures at a constant temperature (e.g., 50°C).

  • At regular intervals, take aliquots and neutralize them.

  • Analyze the samples by HPLC-UV to quantify the amount of remaining ester and the formation of the corresponding benzoic acid.

Data Presentation

The quantitative data generated from the above protocols should be summarized in the following tables for easy comparison.

Table 1: Stability Under Suzuki-Miyaura Conditions (% Degradation)

Time (hours)Ethyl 2-iodo-4,5-difluorobenzoateThis compoundEthyl 2-chloro-4,5-difluorobenzoate
0000
1TBDTBDTBD
2TBDTBDTBD
4TBDTBDTBD
8TBDTBDTBD
24TBDTBDTBD

Table 2: Hydrolytic Stability (Half-life in hours)

ConditionEthyl 2-iodo-4,5-difluorobenzoateThis compoundEthyl 2-chloro-4,5-difluorobenzoate
1M HCl, 50°C TBDTBDTBD
1M NaOH, 50°C TBDTBDTBD

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the stability of the aryl halides under cross-coupling conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output A Stock Solution Preparation (Aryl Halide + Internal Standard) B Reaction Mixture Assembly (Boronic Acid, Catalyst, Base) A->B Combine C Degassing with Argon B->C D Heating and Stirring (90°C) C->D E Aliquoting at Time Points (0, 1, 2, 4, 8, 24h) D->E Sampling F Quenching and Extraction E->F G HPLC-UV Analysis F->G H Quantitative Stability Data G->H Quantification

Caption: Experimental workflow for comparative stability analysis under Suzuki-Miyaura conditions.

By following these protocols and utilizing the comparative data, researchers can make informed decisions on the most suitable building block for their specific synthetic needs, balancing reactivity with stability to optimize reaction outcomes.

A Comparative Guide to the Cross-Coupling Reactivity of Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cross-coupling reactions utilizing Ethyl 2-bromo-4,5-difluorobenzoate as a key aryl halide substrate. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science, owing to their ability to modulate pharmacokinetic and physicochemical properties. Understanding the reactivity of fluorinated building blocks like this compound in various carbon-carbon and carbon-heteroatom bond-forming reactions is therefore of paramount importance.

This document summarizes the performance of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this substrate, presenting available quantitative data, detailed experimental protocols for representative reactions, and mechanistic diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Performance Comparison of Cross-Coupling Reactions

The following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and analogous fluorinated aryl bromides. This data is intended to serve as a practical guide for reaction planning and optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-24Good to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10012High
3,5-Dimethylphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene110-13024Moderate to Good
Table 2: Heck Reaction of this compound with Alkenes
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001285-95
n-Butyl acrylatePd(OAc)₂NaOAc[bmim][Br]10024>95
Ethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF10012High
Table 3: Buchwald-Hartwig Amination of this compound with Amines
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24High
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10018Good to Excellent
BenzylaminetBuBrettPhos Pd G3Cs₂CO₃Toluene1000.5-2High
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6-12High
TrimethylsilylacetylenePd(OAc)₂ / PPh₃DIPATHF6016Good
1-Heptyne[DTBNpP]Pd(crotyl)ClTMPDMSORT2High

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol[1]

Reaction: this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF, followed by triethylamine and styrene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol[2]

Reaction: this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous, degassed toluene, followed by this compound and morpholine.

  • Seal the vessel and heat the reaction mixture with stirring at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol[3]

Reaction: this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflows

To visualize the fundamental steps of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene β-Hydride Elimination Substituted Alkene->Pd(0)L2 Catalyst Regeneration Alkene Alkene Alkene->Ar-Pd(II)-X(L2) Base Base Base->Substituted Alkene Ar-X Ar-X Ar-X->Pd(0)L2 Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Amido Complex Amido Complex Ar-Pd(II)-X(L2)->Amido Complex Amine Coordination & Deprotonation Ar-NR1R2 Ar-NR1R2 Amido Complex->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Pd(0)L2 HNR1R2 HNR1R2 HNR1R2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Ar-X Ar-X Ar-X->Pd(0)L2 Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) CuX CuX Cu-C≡CR->CuX Catalyst Regeneration R-C≡CH R-C≡CH R-C≡CH->CuX Base Base Base->R-C≡CH Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Aryl Halide, Coupling Partner) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up (Quenching, Extraction) F->G H Purification (Chromatography) G->H I Product Characterization H->I

Safety Operating Guide

Essential Safety and Disposal Plan for Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of Ethyl 2-bromo-4,5-difluorobenzoate

The proper handling and disposal of halogenated aromatic compounds like this compound are paramount to ensuring laboratory safety and environmental protection. Adherence to stringent protocols minimizes risks and maintains a compliant research environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.

Hazard and Safety Data Overview

Hazard StatementDescriptionPrimary Concerns
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, Dermal Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation and potentially severe skin burns.[1][3][4]Direct Contact
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4]Direct Contact
Respiratory Irritation May cause respiratory irritation.[1][3][4]Inhalation of Vapors/Aerosols
Environmental Hazard Potentially toxic to aquatic life.[5]Improper Disposal

Experimental Protocol: Proper Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and nitrile gloves.[6] For large quantities or in case of a spill, consider a self-contained breathing apparatus.[1]

2. Work Area Preparation:

  • All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][7]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

3. Waste Segregation and Collection:

  • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [6][8]

  • Use a designated, clearly labeled, and leak-proof "Halogenated Organic Waste" container.[8][9] The container must be kept closed when not in use.[10]

  • This includes the pure compound, any solutions containing it, and contaminated materials such as pipette tips and absorbent paper.

4. Cleaning and Decontamination:

  • Decontaminate any glassware or equipment that has come into contact with the compound.

  • Rinse the contaminated items with a suitable solvent (e.g., acetone) inside the chemical fume hood.

  • Collect the rinsate as halogenated hazardous waste.[8]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomite.[1][7]

  • Carefully collect the absorbed material and place it in the designated halogenated waste container.[1][7]

  • Ventilate the area and wash the spill site after the material has been completely removed.[1]

  • Do not allow the spilled material to enter drains or waterways.[7]

6. Final Disposal:

  • All waste must be disposed of as hazardous waste.[3]

  • Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][8]

  • Do not pour this chemical down the drain under any circumstances.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow: this compound start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type liquid_waste 4a. Collect Liquid Waste (Pure compound, solutions, rinsates) waste_type->liquid_waste Liquid solid_waste 4b. Collect Solid Waste (Contaminated items, spill cleanup) waste_type->solid_waste Solid halogenated_container 5. Place in Labeled 'Halogenated Organic Waste' Container liquid_waste->halogenated_container solid_waste->halogenated_container seal_container 6. Securely Seal Container halogenated_container->seal_container storage 7. Store in Designated Satellite Accumulation Area seal_container->storage ehs_disposal 8. Arrange for Pickup by EHS or Licensed Disposal Service storage->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2-bromo-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-bromo-4,5-difluorobenzoate (CAS No. 144267-97-0) was not publicly available at the time of this assessment. The following guidance is based on established best practices for handling structurally similar halogenated aromatic compounds. It is imperative that researchers, scientists, and drug development professionals obtain and thoroughly review the specific SDS from their chemical supplier before any handling, storage, or disposal of this substance. The supplier's SDS is the primary and most accurate source of safety information.

This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory professionals in the safe handling of this compound.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar halogenated aromatic compounds, which typically include skin, eye, and respiratory irritation, the following personal protective equipment is recommended.

CategoryRecommended PPERationale
Eye and Face Protection Chemical safety goggles and face shieldTo protect against potential splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which may cause irritation. Glove integrity should be checked before each use.
Body Protection Laboratory coatTo protect skin and personal clothing from accidental splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the compound outside of a certified chemical fume hood or in case of a spill, to prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Obtain and Review the SDS: Before beginning any work, obtain the specific Safety Data Sheet for this compound from your supplier and read it thoroughly.

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Prepare Workspace: Clear the designated work area of any unnecessary items to prevent contamination and facilitate cleanup.

Handling the Chemical
  • Work in a Fume Hood: All procedures involving the handling of this compound must be performed inside a certified chemical fume hood.

  • Don PPE: Put on all required personal protective equipment before opening the chemical container.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing or creating aerosols.

  • Container Management: Keep the container tightly sealed when not in use.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment with an appropriate solvent. Collect the cleaning materials as hazardous waste.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated disposables, according to the disposal plan outlined below.

  • Doffing PPE: Remove personal protective equipment in a manner that avoids self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental harm.

  • Waste Segregation: All waste contaminated with this chemical must be collected in a designated, properly labeled container for "Halogenated Organic Waste."[1] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain or dispose of in general waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][3] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2][3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4] For large spills, evacuate the area and contact your institution's EHS department.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

safe_handling_workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase review_sds Review Specific SDS gather_ppe Gather Appropriate PPE review_sds->gather_ppe check_hood Verify Fume Hood Function gather_ppe->check_hood don_ppe Don PPE check_hood->don_ppe work_in_hood Conduct Work in Fume Hood don_ppe->work_in_hood dispense Dispense Chemical work_in_hood->dispense seal_container Seal Container When Not in Use dispense->seal_container decontaminate Decontaminate Surfaces & Equipment seal_container->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.